1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
Description
The exact mass of the compound 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is 265.0297289 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQSZUCBVOQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-28-0 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
[1]
Executive Summary
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a synthetic phenylbiguanide derivative utilized primarily in neuropharmacology as a probe for serotonergic signaling. Structurally analogous to the well-characterized 5-HT3 receptor agonist m-chlorophenylbiguanide (m-CPBG), this compound integrates a 3-chloro and 4-fluoro substitution pattern on the phenyl ring. This halogenation strategy is designed to modulate lipophilicity and metabolic stability while retaining high affinity for the 5-HT3 ligand-gated ion channel.
This guide details the physicochemical properties, synthesis protocols, and pharmacological mechanisms of this compound, serving as a reference for researchers investigating serotonergic modulation in the central and peripheral nervous systems.
Chemical Constitution & Physical Properties[2][3][4]
The compound exists as a hydrochloride salt to ensure water solubility and stability for physiological assays. The presence of the biguanide moiety confers strong basicity, necessitating the salt form for isolation and storage.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride |
| Common Abbreviation | 3-Cl-4-F-PBG |
| CAS Number | 35754-28-0 (HCl salt) |
| Molecular Formula | C₈H₉ClFN₅ · HCl |
| Molecular Weight | 266.10 g/mol (Salt); 229.64 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 209–213 °C |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Moderate in Water |
| SMILES | Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 |
| Primary Target | 5-HT3 Receptor (Agonist) |
Synthesis Protocol: The Aniline-Cyanoguanidine Route
The most robust synthetic pathway for aryl biguanides involves the nucleophilic addition of a substituted aniline to dicyandiamide (cyanoguanidine) under acidic conditions. This method is preferred for its atom economy and the direct precipitation of the hydrochloride salt.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
3-Chloro-4-fluoroaniline (1.0 eq)
-
Dicyandiamide (1.1 eq)
-
Hydrochloric acid (37%, aq)
-
2-Propanol (Isopropanol) or Ethanol (for recrystallization)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluoroaniline (e.g., 10 mmol) in water (20 mL).
-
Acidification: Slowly add concentrated HCl (1.0 eq relative to aniline) to form the anilinium chloride salt in situ. The solution may warm slightly; allow it to cool to room temperature.
-
Addition: Add dicyandiamide (11 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 2–4 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM).
-
Precipitation: Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath. The target biguanide hydrochloride should precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove unreacted organic impurities.
-
Purification (Critical): Recrystallize the crude solid from hot water or an ethanol/water mixture to remove trace dicyandiamide.
-
Drying: Dry the crystals under vacuum over P₂O₅ to constant weight.
Validation Check:
-
Yield: Typical yields range from 60–80%.
-
Purity Check: 1H NMR (DMSO-d6) should show characteristic broad singlets for the biguanide NH protons around 7.0–7.5 ppm and 9.5–10.0 ppm (salt form).
Pharmacological Mechanism: 5-HT3 Receptor Agonism[5][6][7][8][9]
The 1-(3-chloro-4-fluorophenyl)biguanide moiety functions as a potent agonist at the 5-HT3 receptor , a pentameric ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily. Unlike other serotonin receptors (which are G-protein coupled), 5-HT3 mediates rapid excitatory transmission.
Mechanism of Action Pathway
Upon binding to the orthosteric site at the interface of adjacent subunits (typically
Figure 1: Signal transduction pathway initiated by 1-(3-Chloro-4-fluorophenyl)biguanide binding to the 5-HT3 receptor.
Structure-Activity Relationship (SAR)
The biological activity of this molecule is driven by the specific substitution on the phenyl ring:
-
Biguanide Tail: Mimics the ethylamine side chain of serotonin (5-HT), forming key hydrogen bonds with the receptor's binding pocket (specifically residues Trp183 and Glu129 in the 5-HT3A subunit).
-
3-Chloro Substituent: In the meta position, the chlorine atom increases lipophilicity and steric bulk, which has been shown in the analogue m-CPBG to significantly enhance affinity compared to the unsubstituted phenylbiguanide.
-
4-Fluoro Substituent: The para-fluorine atom blocks metabolic oxidation at the 4-position (a common clearance route for phenyl rings), potentially extending the compound's half-life in biological systems compared to m-CPBG.
Off-Target Considerations: Researchers must be aware that phenylbiguanides, particularly m-CPBG, have been documented to interact with the Dopamine Transporter (DAT) . While 1-(3-Chloro-4-fluorophenyl)biguanide is optimized for 5-HT3, controls should be included in dopamine-rich tissue assays to rule out DAT-mediated effects.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| STOT-SE | H335: May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Inhalation: Handle the powder in a chemical fume hood to avoid dust inhalation.
-
Storage: Store at room temperature (15–25°C) in a desiccator. The compound is hygroscopic; keep the vial tightly sealed.
References
-
Sigma-Aldrich. (n.d.). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Product Sheet. Retrieved from
-
Kilpatrick, G. J., et al. (1990).[2] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[3][2] European Journal of Pharmacology, 182(1), 193-197.[3][2][4] Link
-
Dukat, M., et al. (1996). "Structure-Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors." Journal of Medicinal Chemistry, 39(20), 4017-4026. Link
-
Alfa Chemistry. (n.d.). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride CAS Data. Retrieved from
-
Campbell, A. D., et al. (1995). "The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes."[3][5] European Journal of Pharmacology, 290(2), 157-162.[3] Link
Sources
- 1. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Biological Landscape of 3-Chloro-4-Fluoro Biguanide Analogs: A Guide for Therapeutic Discovery
An In-depth Technical Guide:
Abstract
The biguanide scaffold, famously represented by the anti-diabetic drug metformin, is a privileged pharmacophore known for a wide array of biological activities, including anticancer, antimicrobial, and antimalarial effects.[1][2][3] Chemical modification of the core biguanide structure offers a compelling strategy to modulate its pharmacokinetic properties and enhance its therapeutic potential. This technical guide focuses on a specific, rationally designed subclass: 3-chloro-4-fluoro biguanide analogs. The introduction of a di-halogenated phenyl ring, specifically with chlorine and fluorine at the 3 and 4 positions, is hypothesized to significantly influence lipophilicity, metabolic stability, and target engagement. This document serves as a comprehensive resource for researchers and drug development professionals, providing a synthesized overview of the anticipated biological activities, underlying mechanisms of action, and robust experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: Rationale and Design Strategy
The Biguanide Pharmacophore: A Century of Therapeutic Value
First synthesized in the late 19th century, the biguanide functional group has a rich history in medicinal chemistry.[4] Its derivatives, most notably metformin, are cornerstones in the management of type 2 diabetes, primarily by reducing hepatic glucose production.[5][6] The mechanism is multifaceted, involving the inhibition of mitochondrial respiratory complex I, which leads to cellular energy stress and activation of AMP-activated protein kinase (AMPK).[5][7] Beyond diabetes, the therapeutic reach of biguanides is expanding, with significant research demonstrating their potential as anticancer and antimicrobial agents.[8][9]
The Strategic Role of Halogenation in Modulating Bioactivity
The incorporation of halogen atoms is a time-tested strategy in drug design to enhance a molecule's therapeutic profile.[10] Chlorine and fluorine, in particular, offer distinct advantages:
-
Chlorine: Increases lipophilicity, which can improve membrane permeability. Its size and electronic properties can facilitate crucial binding interactions within target proteins.[10]
-
Fluorine: Can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can alter the acidity of nearby protons and influence conformation, often leading to stronger target binding.[11][12]
The 3-chloro-4-fluoro substitution pattern is a deliberate choice designed to leverage these properties synergistically, aiming to create analogs with enhanced potency, selectivity, and improved pharmacokinetic characteristics compared to their non-halogenated parent compounds.
Putative Mechanisms of Action
While the precise mechanisms for 3-chloro-4-fluoro biguanide analogs must be empirically determined, they are strongly predicted to engage the canonical biguanide pathways. The halogenated phenyl group is expected to enhance mitochondrial accumulation, potentially leading to more potent activity.[13]
Primary Target: Mitochondrial Complex I Inhibition
The primary molecular target for biguanides is widely accepted to be Complex I of the mitochondrial electron transport chain.[5][8] Inhibition disrupts the proton gradient, leading to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio. This energy deficit is a central node that triggers downstream signaling cascades.
Key Downstream Effector: AMPK Activation
The rise in the cellular AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[6][7] Once activated, AMPK shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) states.
-
In Diabetes: AMPK activation in hepatocytes inhibits gluconeogenesis, the primary mechanism for metformin's glucose-lowering effect.[5]
-
In Cancer: AMPK activation leads to the inhibition of the mTOR pathway, a critical regulator of cell growth, proliferation, and survival, thereby exerting an anti-tumor effect.[5]
A novel secondary mechanism has also been proposed where the accumulation of AMP inhibits adenylate cyclase, thereby antagonizing glucagon's action and further reducing glucose output from the liver.[8]
Protocol 1: Synthesis of 1-(3-chloro-4-fluorophenyl)biguanide Hydrochloride
This protocol is a representative method adapted from established syntheses of substituted biguanides. [14][15][16]The reaction involves the condensation of an aniline hydrochloride salt with dicyandiamide.
-
Rationale: The direct fusion of an amine hydrochloride with dicyandiamide is a robust and common method for preparing N-aryl biguanides. [15]Using a high-boiling solvent or microwave irradiation can accelerate the reaction.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask, add 3-chloro-4-fluoroaniline (1.46 g, 10 mmol) and 15 mL of ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (0.92 mL, ~11 mmol) dropwise while stirring in an ice bath to form the hydrochloride salt in situ.
-
Addition of Coupling Partner: Add dicyandiamide (0.84 g, 10 mmol) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. The product hydrochloride salt should precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials.
-
Drying and Characterization: Dry the white solid product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analog against selected microbial strains, following CLSI guidelines.
-
Rationale: Broth microdilution is the gold-standard method for quantitative antimicrobial susceptibility testing. It provides a direct measure of the lowest concentration of a drug that inhibits visible microbial growth, allowing for robust comparison between compounds.
-
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be used for clearer endpoint determination.
-
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the analog on the proliferation of a human cancer cell line (e.g., MCF-7, breast cancer).
-
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a widely used, reliable method for initial screening of potential anticancer compounds.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Directions
The 3-chloro-4-fluoro substitution on the biguanide scaffold represents a rational and promising approach to developing novel therapeutic agents. Based on established principles of medicinal chemistry and the known biology of biguanides, these analogs are strongly positioned as candidates for potent antimicrobial and anticancer activity. The enhanced lipophilicity and metabolic stability conferred by the halogen atoms are expected to translate into improved potency and a more favorable pharmacokinetic profile.
The immediate next steps involve the systematic synthesis and screening of a library of these analogs against diverse panels of microbial pathogens and cancer cell lines using the protocols outlined herein. Promising lead compounds should then be advanced to more complex studies, including mechanism of action deconvolution, in vivo efficacy models, and preliminary toxicology profiling. This structured approach will pave the way for potentially discovering next-generation biguanide-based therapeutics.
References
-
BrainKart. (2017, September 23). Biguanides. Available at: [Link]
-
R Discovery. What is the mechanism of action of biguanides? Available at: [Link]
-
Cuyàs, E., Corominas-Faja, B., Joven, J., & Menendez, J. A. (2014). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. Available at: [Link]
-
Pharmacy 180. Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. Available at: [Link]
-
Deranged Physiology. (2023, December 21). Pharmacology of oral hypoglycaemic drugs. Available at: [Link]
-
Fairweather, E., et al. (2016). A structural basis for biguanide activity. PMC. Available at: [Link]
-
Rusanov, D., Zou, J., & Babak, M. (2022). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. MDPI. Available at: [Link]
-
Semantic Scholar. Chemistry and Structure-Activity Relationships of Biguanides. Available at: [Link]
-
Wisespongpand, P., et al. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed. Available at: [Link]
-
ResearchGate. Chemical structures of metformin and structurally similar biguanides... Available at: [Link]
-
Weinberg, E. D. (1968). Antimicrobial activities of biguanides. PubMed. Available at: [Link]
-
ResearchGate. Investigation of structure-activity relationships in a series of glibenclamide analogs. Available at: [Link]
-
Libo, Y., et al. (2018). Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. PubMed. Available at: [Link]
-
Markowicz-Piasecka, M., et al. (2019). Novel halogenated sulfonamide biguanides with anti-coagulation properties. PubMed. Available at: [Link]
-
ResearchGate. (2018). Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. Available at: [Link]
-
Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. Available at: [Link]
-
Le, T. H., et al. (2017). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC. Available at: [Link]
- Google Patents. (2016). US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient.
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthetic accesses to biguanide compounds. Available at: [Link]
-
MDPI. (2025). Organic Compounds with Biological Activity. Available at: [Link]
-
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]
-
ResearchGate. Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-t[7][8][17]riazolo[3,4-b]t[5][7][17]hiadiazoles. Available at: [Link]
-
MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available at: [Link]
-
MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Available at: [Link]
-
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available at: [Link]
-
PubMed. (1982). Synthesis and evaluation of 3-halocyclophosphamides and analogous compounds as novel anticancer "pro-prodrugs". Available at: [Link]
-
Nature. (2025). Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Available at: [Link]
-
PMC. (2025). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. brainkart.com [brainkart.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Antimicrobial activities of biguanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurochlor.org [eurochlor.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmacy180.com [pharmacy180.com]
Technical Guide: Comparative Pharmacology of m-Chlorophenylbiguanide and its 3-Chloro-4-Fluoro Analog
The following technical guide provides an in-depth comparative analysis of m-chlorophenylbiguanide (mCPBG) and its 3-chloro-4-fluoro analog, structured for researchers in neuropharmacology and medicinal chemistry.
Abstract
This guide analyzes the structural, pharmacological, and synthetic differences between 1-(3-chlorophenyl)biguanide (mCPBG) —a standard selective 5-HT3 receptor agonist—and its 3-chloro-4-fluoro analog . While mCPBG serves as a benchmark tool for probing serotonergic ion channels, the 3-chloro-4-fluoro derivative represents a rational medicinal chemistry evolution designed to modulate metabolic stability and lipophilicity while retaining agonist efficacy. This document details their structure-activity relationships (SAR), synthesis protocols, and experimental utility in drug discovery.[1]
Introduction: The Phenylbiguanide Class
The 5-HT3 receptor is unique among serotonin receptors as a ligand-gated ion channel (Cys-loop family), mediating rapid excitatory neurotransmission. Phenylbiguanides (PBGs) are a class of non-indole agonists that bind to the orthosteric site of the 5-HT3 receptor.
-
mCPBG (1-(3-chlorophenyl)biguanide): The "gold standard" non-indole agonist. It exhibits high selectivity for 5-HT3 receptors over other 5-HT subtypes, making it critical for distinguishing 5-HT3-mediated effects (e.g., emesis, nociception, anxiety) from G-protein coupled responses.
-
3-Chloro-4-Fluoro Analog: A specific structural derivative.[2] The addition of a fluorine atom at the para-position (C4) relative to the biguanide tail is a strategic modification intended to block metabolic oxidation (para-hydroxylation) and modulate the electronic density of the aromatic ring without introducing significant steric bulk.
Structural & Physicochemical Comparison
The core difference lies in the substitution pattern on the phenyl ring. This subtle change dictates the molecule's interaction with the receptor's binding pocket (formed by loops A-F at the subunit interface) and its pharmacokinetic profile.
Table 1: Physicochemical Profile Comparison[2][3]
| Feature | m-Chlorophenylbiguanide (mCPBG) | 3-Chloro-4-Fluoro Analog |
| CAS Number | 1-(3-chlorophenyl)biguanide: 55618-62-1 | 1-(3-chloro-4-fluorophenyl)biguanide: 35754-28-0 |
| Structure | 3-Cl substitution on phenyl ring. | 3-Cl, 4-F substitution on phenyl ring.[2][3][4][5][6][7][8][9][10] |
| Electronic Effect | Cl at C3 is electron-withdrawing ( | F at C4 adds further withdrawal ( |
| Steric Bulk | C4 position is unsubstituted (H). | C4 position is occupied by F (Van der Waals radius ~1.47 Å vs H ~1.2 Å). |
| Metabolic Liability | High: C4 (para) is open to CYP450 oxidation. | Low: C4 is blocked by Fluorine, preventing para-hydroxylation. |
| Lipophilicity (cLogP) | ~1.5 - 1.8 | ~1.9 - 2.1 (Slightly higher due to F). |
| Primary Utility | Standard 5-HT3 agonist for in vitro/in vivo assays. | SAR probe for metabolic stability; fine-tuning potency. |
Structure-Activity Relationship (SAR) Logic[1]
-
The 3-Chloro "Anchor": The chlorine at the meta position is critical for high affinity. Unsubstituted phenylbiguanide is significantly less potent. The lipophilic Cl atom likely interacts with a hydrophobic pocket (e.g., Trp183 or similar aromatic residues) in the ligand-binding domain.
-
The 4-Fluoro "Shield":
-
Metabolic Blockade: In in vivo studies, phenyl rings are rapidly oxidized at the para-position. Fluorine acts as a bioisostere for hydrogen that resists this oxidation, potentially extending the half-life of the analog compared to mCPBG.
-
Binding Affinity: SAR studies suggest that bulky substituents at the 4-position (e.g., 4-Cl, 4-Me) can reduce potency compared to the 3-substituted analogs. However, Fluorine is small enough to be tolerated in the binding pocket, often retaining the parent compound's affinity while improving its drug-like properties.
-
Pharmacological Mechanism
Both compounds function as agonists at the 5-HT3 receptor. Upon binding, they induce a conformational change that opens the cation-selective channel, allowing Na+ and Ca2+ influx and K+ efflux, leading to membrane depolarization.
Signaling Pathway Visualization
The following diagram illustrates the activation pathway shared by these biguanides.
Caption: Signal transduction pathway for phenylbiguanide-mediated 5-HT3 receptor activation.
Experimental Protocols
A. Synthesis of Phenylbiguanide Analogs
The synthesis of both mCPBG and its 3-chloro-4-fluoro analog follows a standard nucleophilic addition of the corresponding aniline to dicyandiamide.
Reagents:
-
Starting Material: 3-chloroaniline (for mCPBG) OR 3-chloro-4-fluoroaniline (for the analog).
-
Reagent: Dicyandiamide (cyanoguanidine).
-
Solvent/Catalyst: Water/Ethanol mixture with concentrated HCl.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of the specific aniline (3-chloroaniline or 3-chloro-4-fluoroaniline) in 50 mL of water containing 0.1 mol of concentrated HCl.
-
Addition: Add 0.1 mol of dicyandiamide to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solution may turn cloudy as the product forms.
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath to maximize precipitation.
-
Filtration: Filter the precipitate (the hydrochloride salt of the biguanide).
-
Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture.
-
Validation: Verify structure via 1H-NMR (DMSO-d6) and Mass Spectrometry (ESI+). Look for the characteristic biguanide NH signals and the specific aromatic splitting pattern.
B. In Vitro 5-HT3 Functional Assay (Calcium Flux)
To compare the efficacy of the two analogs:
-
Cell Line: HEK293 cells stably expressing human 5-HT3A receptors.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm).
-
Agonist Addition: Inject varying concentrations (0.1 nM – 100 µM) of mCPBG or the 3-chloro-4-fluoro analog.
-
Measurement: Record peak fluorescence change (
). -
Analysis: Plot log(concentration) vs. response to determine
and .-
Expectation: mCPBG typically shows an
in the low micromolar range in functional assays. The 3-chloro-4-fluoro analog should show comparable efficacy; significant deviation suggests the 4-F group is sterically clashing with the receptor pore or loop regions.
-
Significance in Drug Development
The transition from mCPBG to the 3-chloro-4-fluoro analog exemplifies a key strategy in Lead Optimization :
-
Metabolic Stability: The primary driver for this modification. The 4-position of the phenyl ring is the most accessible site for Cytochrome P450 enzymes. Blocking this with Fluorine (C-F bond energy approx. 116 kcal/mol vs C-H 99 kcal/mol) prevents hydroxylation, potentially increasing the in vivo half-life and duration of action.
-
Selectivity Tuning: While 3-chloro ensures 5-HT3 affinity, the 4-fluoro addition can subtly alter selectivity against other targets (e.g., 5-HT2 or adrenergic receptors) by changing the electrostatic potential map of the aromatic ring.
-
Research Utility: Researchers should use mCPBG when comparing data to historical literature (as it is the established reference). The 3-chloro-4-fluoro analog should be selected when designing in vivo experiments where metabolic stability is a confounding variable, or when conducting detailed SAR mapping of the receptor binding pocket.
References
-
Structure-Activity Relationships of Arylbiguanides at 5-HT3 Receptors Source: Journal of Medicinal Chemistry (1996) Context: Establishes the foundational SAR for phenylbiguanides, highlighting the importance of the 3-chloro substitution for potency. URL:[Link]
-
Agonist Pharmacology of Biguanide Derivatives at 5-HT3 Receptors Source: British Journal of Pharmacology (1994) Context: Details the rank order of potency for various halogenated phenylbiguanides, providing the baseline data for mCPBG efficacy. URL:[Link]
-
The 5-HT3 Receptor: Relationship Between Structure and Function Source: Neuropharmacology (2009) Context: Comprehensive review of the receptor structure, explaining the binding pocket where these ligands interact. URL:[Link]
Sources
- 1. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raw.githubusercontent.com [raw.githubusercontent.com]
- 3. unife.it [unife.it]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. drugmap.idrblab.net [drugmap.idrblab.net]
- 6. scribd.com [scribd.com]
- 7. repub.eur.nl [repub.eur.nl]
- 8. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride [cymitquimica.com]
A Technical Guide to the Modulation of 5-HT₃ Receptors by Aryl Biguanides: Structure, Function, and Experimental Validation
Abstract
The 5-hydroxytryptamine type 3 (5-HT₃) receptor, a ligand-gated ion channel, remains a high-value target for therapeutic intervention in conditions such as chemotherapy-induced emesis and irritable bowel syndrome.[1] While antagonists dominate the clinical landscape, the exploration of agonists and other modulators is crucial for dissecting receptor function and unlocking new therapeutic avenues. Aryl biguanides have emerged as a significant chemical class of 5-HT₃ receptor agonists.[2][3] This technical guide provides an in-depth exploration of the molecular and pharmacological interactions between aryl biguanides and the 5-HT₃ receptor. We will dissect structure-activity relationships (SAR), present detailed protocols for the essential experimental workflows used to characterize these interactions—from radioligand binding to functional electrophysiology—and discuss the broader therapeutic context. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of ligand-gated ion channels and serotonergic systems.
The 5-HT₃ Receptor: A Cys-Loop Ligand-Gated Ion Channel
The 5-HT₃ receptor is unique among serotonin receptors as it is a non-selective cation channel, mediating rapid, excitatory neurotransmission.[4][5] Structurally, it is a member of the Cys-loop superfamily, which includes nicotinic acetylcholine (nACh), GABA-A, and glycine receptors.[1] The functional receptor is a pentameric assembly of subunits arranged around a central ion-conducting pore.[6] While homomeric receptors composed of five 5-HT₃A subunits are functional, heteromeric receptors, typically comprising 5-HT₃A and 5-HT₃B subunits, exhibit distinct biophysical and pharmacological properties.[7]
Upon binding of an agonist like serotonin, the receptor undergoes a conformational change, opening the channel pore to allow the influx of cations (primarily Na⁺ and K⁺, with a smaller component of Ca²⁺).[6] This influx leads to membrane depolarization and the generation of an excitatory postsynaptic potential. This fundamental mechanism is central to its roles in the central and peripheral nervous systems, including the modulation of neurotransmitter release and gut motility.[1]
Figure 1: Agonist-induced signaling cascade of the 5-HT₃ receptor.
Molecular Pharmacology of Aryl Biguanides at the 5-HT₃ Receptor
1-phenylbiguanide is a known, albeit low-affinity, selective 5-HT₃ agonist.[2][8] Research has focused on modifying the aryl ring and the biguanide moiety to enhance affinity and explore the chemical space.
Structure-Activity Relationships (SAR)
Systematic studies have elucidated key structural features that govern the affinity and activity of aryl biguanides. A primary driver for increased affinity is the substitution on the phenyl ring.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, particularly chlorine atoms, significantly enhances binding affinity.[2][9] For instance, 1-(m-chlorophenyl)-biguanide (mCPBG) is a potent, high-affinity agonist with a Kᵢ value in the low nanomolar range.[10]
-
Positional Isomerism: The position of the substituent is critical. For monosubstituted arylguanidines, an electron-withdrawing group at the 3-position (meta) and lipophilicity at the 4-position (para) are generally favorable for affinity.[9]
-
Multi-Substitution: Increasing the number of chloro substituents can further increase potency. Dichloro- and trichloro-phenylbiguanide derivatives are among the most potent 5-HT₃ agonists described, with Kᵢ values extending into the sub-nanomolar range.[11] For example, 2,3,5-trichloro-PBG was identified as a highly potent agonist.[11]
-
Biguanide Moiety: Modifications to the biguanide structure itself are generally poorly tolerated. For example, the introduction of a terminal N,N-dimethyl group abolishes affinity.[2]
These SAR findings suggest that the aryl head of the molecule engages in specific interactions within the receptor's binding pocket, likely involving electrostatic and hydrophobic contacts, while the basic biguanide tail is crucial for a primary binding interaction, possibly with an acidic residue.
Quantitative Binding and Functional Data
The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for a selection of phenylbiguanide (PBG) derivatives, illustrating the SAR principles discussed. Data are derived from studies using radioligand binding and whole-cell voltage-clamp assays in N1E-115 neuroblastoma cells.[11]
| Compound | Substituent(s) | Kᵢ (nM) | EC₅₀ (nM) |
| Phenylbiguanide (PBG) | None | 340 | 22,000 |
| 3-Chloro-PBG | 3-Cl | 10 | 300 |
| 3,4-Dichloro-PBG | 3,4-Cl₂ | 10 | 300 |
| 2,5-Dichloro-PBG | 2,5-Cl₂ | 1.8 | 60 |
| 3,5-Dichloro-PBG | 3,5-Cl₂ | 1.8 | 60 |
| 2,3-Dichloro-PBG | 2,3-Cl₂ | 1.8 | 60 |
| 2,3,5-Trichloro-PBG | 2,3,5-Cl₃ | 0.44 | 27 |
This table demonstrates a strong correlation between binding affinity and functional potency, with polychlorinated derivatives showing the highest activity.[11]
Experimental Methodologies for Characterization
A multi-assay approach is essential for the comprehensive characterization of a novel compound's interaction with the 5-HT₃ receptor. This involves quantifying its binding affinity, determining its functional effect (agonist, antagonist, or allosteric modulator), and assessing its activity in a physiological context.
Radioligand Binding Assays
Principle: This technique directly measures the affinity of a test compound (the "ligand," e.g., an aryl biguanide) for the receptor by assessing its ability to compete with a radiolabeled molecule ("radioligand") that has a known high affinity for the target. The output is typically the IC₅₀, which is then converted to the inhibition constant (Kᵢ).
Detailed Protocol: Competitive Inhibition Binding Assay
-
Receptor Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, radioligand (e.g., 0.5 nM [³H]GR65630), and assay buffer.
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known non-radiolabeled 5-HT₃ antagonist (e.g., 10 µM Ondansetron) to saturate all specific binding sites.
-
Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of the aryl biguanide test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly harvest the plate onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assays: Electrophysiology
Principle: Whole-cell voltage-clamp is the gold standard for studying ion channels. It allows for the direct measurement of ionic currents flowing through the channel in response to agonist application, providing high-resolution data on potency (EC₅₀), efficacy, and kinetics (activation, desensitization).
Detailed Protocol: Whole-Cell Voltage-Clamp on N1E-115 Cells
-
Cell Preparation:
-
Plate N1E-115 neuroblastoma cells (which endogenously express 5-HT₃ receptors) or a transfected cell line onto glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3).
-
-
Seal Formation and Whole-Cell Configuration:
-
Under visual guidance, approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration. This provides electrical access to the cell's interior.
-
-
Voltage Clamp and Drug Application:
-
Clamp the cell's membrane potential at a holding potential where 5-HT₃ receptor currents are robust (e.g., -60 mV).[11]
-
Using a rapid perfusion system, apply the aryl biguanide test compound at various concentrations to the cell. Apply for a short duration (e.g., 2-5 seconds) to observe the full current response, including desensitization.
-
Ensure a sufficient washout period between applications to allow the receptors to recover.
-
-
Data Acquisition and Analysis:
-
Record the resulting inward currents using an amplifier and digitizer.
-
Measure the peak amplitude of the current at each concentration.
-
Normalize the responses to the maximal response and plot the normalized current against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal effect) and the Hill slope.
-
Figure 3: Key stages of a whole-cell voltage-clamp experiment.
In Vivo Functional Assay: The Bezold-Jarisch Reflex
Principle: The Bezold-Jarisch (B-J) reflex is a cardioinhibitory reflex characterized by bradycardia (slowing of the heart rate) and hypotension. In rodents, this reflex is potently triggered by the activation of 5-HT₃ receptors on vagal afferent nerve endings in the heart. It serves as a robust in vivo model to confirm 5-HT₃ receptor agonism.[10]
Protocol Outline:
-
Animal Preparation: Anesthetize a rat or cat according to approved institutional protocols.
-
Instrumentation: Cannulate the jugular vein for intravenous (i.v.) drug administration and the carotid artery to monitor blood pressure and heart rate.
-
Drug Administration: Administer the aryl biguanide test compound i.v.
-
Measurement: Record the subsequent changes in heart rate and blood pressure. A potent 5-HT₃ agonist will cause a rapid, transient drop in both parameters.[10]
-
Validation: To confirm the effect is 5-HT₃ receptor-mediated, pre-treat an animal with a selective 5-HT₃ antagonist (e.g., Ondansetron). The B-J reflex induced by the test compound should be potently blocked.[10]
Synthesis of Aryl Biguanides
The synthesis of aryl biguanides is well-established and typically involves the condensation of cyanoguanidine with an appropriate aryl amine hydrochloride.[12][13]
General Synthetic Scheme:
A common method is the reaction of an aniline hydrochloride with cyanoguanidine in water or an appropriate solvent with heating.[12] This provides a direct and efficient route to the desired N¹-aryl-substituted biguanide.
Sources
- 1. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-HT<sub>3</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
Methodological & Application
Handling and storage of hygroscopic biguanide hydrochloride salts
Abstract
Biguanide hydrochloride salts (e.g., Metformin HCl, Chlorhexidine HCl, Proguanil HCl, and novel derivatives) present a dichotomy in drug development: they offer superior aqueous solubility compared to free bases but frequently exhibit aggressive hygroscopicity, particularly in amorphous or semi-crystalline states. Uncontrolled moisture uptake leads to deliquescence, caking, and chemical instability via hydrolysis (formation of guanylurea). This guide provides a self-validating framework for the handling of these salts, moving beyond standard "keep dry" advice to a rigorous, thermodynamically grounded workflow.
Part 1: The Physicochemical Challenge
To handle biguanide salts effectively, one must understand the mechanism of failure. The primary challenge is not merely water absorption, but the Critical Relative Humidity (CRH) threshold.
-
The Lattice Energy vs. Hydration Competition: Biguanide HCl salts possess high hydration energy. When ambient Relative Humidity (RH) exceeds the salt's CRH, the thermodynamic drive for the crystal lattice to tear apart and form a saturated solution (deliquescence) becomes irresistible.
-
The Amorphous Trap: During milling or spray drying, crystalline biguanide salts often develop amorphous surface regions. These regions lack a defined lattice and will scavenge moisture at RH levels significantly lower than the crystalline CRH, acting as nucleation sites for bulk caking.
-
Chemical Instability: While generally stable, biguanides in solution (or a deliquescent film) are prone to hydrolysis, cleaving the central nitrogen-carbon bonds to release urea derivatives.
Visualizing the Failure Cascade
The following diagram illustrates the pathway from exposure to degradation.
Figure 1: The Hygroscopic Cascade. Note how amorphous regions accelerate the transition to deliquescence.
Part 2: Material Characterization Protocols
Before handling bulk material, you must define the "Safe Zone" using these two protocols.
Protocol A: Determination of Critical Relative Humidity (CRH) via DVS
Objective: To identify the exact RH limit where the salt transitions from surface adsorption to bulk absorption.
Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS or TA Instruments). Sample: 10–20 mg Biguanide HCl.
-
Equilibration: Dry sample at 0% RH / 25°C for 6 hours to remove surface moisture. Note: Biguanides are heat-stable, but avoid >60°C to prevent HCl loss.
-
Sorption Cycle: Increase RH in 5% steps (from 0% to 95%).
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
-
Desorption Cycle: Decrease RH from 95% to 0%.
-
Data Analysis:
-
Plot Isotherm (Mass Change % vs. RH).
-
The CRH Point: Identify the inflection point where mass gain becomes exponential (vertical asymptote). For Metformin HCl, this is typically ~95% (pure) but can drop to ~60% with impurities.
-
Hysteresis Check: If the desorption curve does not overlay the sorption curve, the material has formed a hydrate or undergone a polymorphic shift.
-
Protocol B: Water Content via Karl Fischer (KF) Titration
Objective: Accurate quantification of water. Loss on Drying (LOD) is not recommended for biguanide salts as it cannot distinguish between water and residual solvents, and high heat may degrade the salt.
| Parameter | Specification | Rationale |
| Method Type | Volumetric (for >1% H2O) or Coulometric (for <1% H2O) | Biguanides are typically dry; Coulometric is preferred for high precision. |
| Solvent System | Anhydrous Methanol | Biguanide HCl salts are highly soluble in methanol, ensuring total water release. |
| Sample Size | 50–100 mg (Volumetric) / 10–50 mg (Coulometric) | Target ~1000 µg water total for optimal titration. |
| Extraction Time | 120 seconds | Ensure dissolution is complete before titration starts. |
| Drift Correction | < 5 µ g/min | High background drift indicates a leak in the cell, fatal for hygroscopic analysis. |
Part 3: Handling and Weighing Workflow
This protocol uses a "Zone Defense" strategy. The rigor of the environment depends on the CRH determined in Part 2.
Decision Matrix:
-
Zone 1 (Green): Ambient RH < (CRH - 10%). Standard lab handling permissible.
-
Zone 2 (Red): Ambient RH > (CRH - 10%). Strict Isolation Required.
Protocol C: The "Weighing by Difference" Technique (Zone 2)
Context: Weighing hygroscopic biguanides on an open balance pan guarantees error. The mass will increase while you watch the digits, leading to under-dosing.
-
Preparation:
-
Equip a glove box or glove bag purged with dry nitrogen (RH < 5%).
-
Place the bulk container, a spatula, and a receiving vessel (e.g., volumetric flask) inside.
-
-
The Weighing Steps:
-
Step 1: Tare the balance with the closed bulk container on it.
-
Step 2: Remove the container, open it inside the glove bag/box, and extract the estimated amount.
-
Step 3: Close the container inside the dry zone.
-
Step 4: Place the container back on the balance.
-
Step 5: The negative weight displayed is the exact mass of the sample removed.
-
Why this works: The sample is never exposed to ambient moisture while on the balance.
-
-
Transfer:
-
Immediately dissolve the sample in the receiving solvent or seal the vessel before removing from the dry zone.
-
Handling Workflow Diagram
Figure 2: Decision Tree for Environmental Control.
Part 4: Storage and Packaging
Long-term stability relies on the "Barrier-Desiccant-Headspace" triad.
-
Container Selection:
-
Glass: Type I Amber Glass (Best barrier, but fragile).
-
Plastic: HDPE (High-Density Polyethylene) is acceptable only if thick-walled. Avoid LDPE.
-
Liner: Induction-sealed aluminum foil liners are mandatory for transport.
-
-
Desiccant Strategy:
-
Use Silica Gel or Molecular Sieves (4Å) .
-
Caution: Do not use acidic desiccants (like phosphorus pentoxide) in direct contact, though reaction with the HCl salt is unlikely, physical separation is best practice.
-
Ratio: 2g desiccant per 100g product (minimum).
-
-
Headspace Management:
-
Minimize headspace. If storing large drums, use a "follower plate" or liner bag twisted and tied close to the product surface to reduce the volume of air (and moisture) inside.
-
Part 5: Troubleshooting & Recovery
Scenario: The material has caked into a solid block.
Analysis:
-
Run KF titration on a chip of the block.
-
If water content is < 1% above specification: It is likely "physical caking" (bridging).
-
If water content is significantly high: It is "deliquescence caking."
Recovery Protocol:
-
Physical Caking: Gently mill the material in a dry room (RH < 20%). Pass through a sieve. Re-dry in a vacuum oven at 40°C for 4 hours to remove surface moisture liberated during milling.
-
Deliquescence Caking: Do not mill. The crystal structure may be compromised. Recrystallization is required. Dissolve in hot ethanol/methanol, filter, and recrystallize to reset the lattice and exclude absorbed water.
References
-
Hygroscopicity and Critical Relative Humidity
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification and critical relative humidity.[1] Pharmaceutical Development and Technology.
-
-
Biguanide Chemical Stability
-
Szafraniec-Szczęsny, E., et al. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide.[2] PMC.
-
-
Karl Fischer Titration Methodologies
-
Mettler Toledo.[3] Karl Fischer Titration Guide: Theory and Practice.
-
-
Handling of Hygroscopic Pharmaceuticals
- USP General Chapter <1241>. Water-Solid Interactions in Pharmaceutical Systems.
-
Chlorhexidine Storage Safety
- Spectrum Chemical. Safety Data Sheet: Chlorhexidine Dihydrochloride.
Sources
A Robust, Validated HPLC Method for the Quantitative Analysis of Phenyl Biguanide
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenyl Biguanide. Phenyl Biguanide, a key compound in pharmacological research and a structural analog to important drugs like metformin and proguanil, presents unique analytical challenges due to its polar and basic nature.[1][2] This document provides a field-proven protocol, moving beyond a simple recitation of steps to explain the fundamental causality behind each experimental choice. We will explore the strategic selection of chromatographic mode, column chemistry, and mobile phase composition. The guide culminates in a detailed, step-by-step validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.[3][4]
Part 1: The Scientific Rationale - A Strategy for Method Development
The development of a reliable HPLC method begins not at the bench, but with a thorough understanding of the analyte's physicochemical properties. Phenyl Biguanide (C₈H₁₁N₅) is a highly polar, basic molecule, properties that dictate our chromatographic strategy.[2][5] A naive approach using a standard Reverse-Phase (RP-HPLC) C18 column with a neutral mobile phase would result in poor, likely non-existent, retention, as the polar analyte would have little affinity for the non-polar stationary phase and elute with the solvent front.[6][7]
To overcome this, three primary strategies can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[8][9] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] While effective, HILIC can sometimes require longer column equilibration times and may be more sensitive to the water content in the sample and mobile phase.[12]
-
Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC): This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like sodium lauryl sulfate) into the mobile phase.[13][14] The reagent forms a neutral, hydrophobic ion-pair with the positively charged Phenyl Biguanide, allowing it to be retained and separated on a traditional C18 column.[7] The main drawbacks are the complexity of the mobile phase, potential for long column equilibration, and the non-volatile nature of most ion-pairing reagents, which makes the method incompatible with mass spectrometry (MS).[7][15]
-
pH-Controlled Reverse-Phase Chromatography: This is often the most practical and robust approach. By controlling the mobile phase pH, we can control the ionization state of the analyte. For a basic compound like Phenyl Biguanide, using an acidic mobile phase (e.g., pH 2.5-3.5) ensures the molecule is consistently in its protonated, cationic form.[16][17] While this charged state is highly polar, sufficient retention can be achieved on modern, high-purity silica C18 or cyanopropyl (CN) columns through a combination of hydrophobic and secondary ionic interactions with residual silanols.[16][18] This approach avoids the complexities of ion-pairing reagents and is generally more rugged than HILIC.
Selected Strategy: For this application note, we will proceed with a pH-controlled Reverse-Phase HPLC method . It represents the optimal balance of performance, robustness, and accessibility for most analytical laboratories.
Part 2: The Analytical Protocol
This section provides a detailed, step-by-step methodology for the analysis of Phenyl Biguanide.
Materials and Reagents
-
Phenyl Biguanide Reference Standard: >98.0% purity[19]
-
Acetonitrile (ACN): HPLC Grade or higher
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade
-
Orthophosphoric Acid (H₃PO₄): Analytical Grade, ~85%
-
Water: HPLC Grade or Milli-Q
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 20mM KH₂PO₄ Buffer : Acetonitrile (70:30 v/v), pH adjusted to 3.5 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm |
| Run Time | Approximately 10 minutes |
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 700 mL of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Add 300 mL of acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Phenyl Biguanide reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
-
Working Standard & Calibration Solutions (10 - 150 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations such as 10, 25, 50, 100, and 150 µg/mL.
-
-
Sample Preparation (Target concentration: 50 µg/mL):
-
Accurately weigh an amount of the test sample (e.g., bulk powder) equivalent to 25 mg of Phenyl Biguanide into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with mobile phase.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to quantification.
Part 3: Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following experiments must be conducted to ensure the method is accurate, precise, and reliable.[3][18]
Caption: Logical relationship between method development and validation.
Specificity
-
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.
-
Protocol:
-
Inject a blank solution (mobile phase).
-
Inject a placebo solution (if analyzing a formulated product, inject all excipients without the active ingredient).
-
Inject the Phenyl Biguanide standard solution.
-
Inject the sample solution.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Phenyl Biguanide in the blank or placebo chromatograms.
Linearity & Range
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare at least five concentration levels of the Phenyl Biguanide standard (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo mixture with known amounts of Phenyl Biguanide at three concentration levels (e.g., 80%, 100%, 120% of the target assay concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[20]
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be not more than 2.0%.[21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (Based on Signal-to-Noise Ratio):
-
Inject progressively lower concentrations of the standard solution.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Organic Content in Mobile Phase (± 2%)
-
Column Temperature (± 2°C)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, retention time) should remain within acceptable limits, and the assay results should not significantly change.
Part 4: Representative Data
The following tables present hypothetical but realistic data that would be expected from a successful method validation.
Table 1: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10.0 | 115,234 |
| 25.0 | 288,560 |
| 50.0 | 576,990 |
| 100.0 | 1,154,120 |
| 150.0 | 1,730,550 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 11530x + 125 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.3% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (Repeatability) | 100% (n=6) | %RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 1.10% |
Part 5: Conclusion
The pH-controlled reverse-phase HPLC method described provides a simple, accurate, precise, and robust system for the quantitative analysis of Phenyl Biguanide. By leveraging fundamental chromatographic principles to overcome the challenges associated with this polar, basic analyte, the method is proven to be fit for its intended purpose. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the data generated is reliable and trustworthy, making this method an invaluable tool for researchers, scientists, and drug development professionals involved in quality control and pharmacological studies.
Part 6: References
-
Hassan, M. K., et al. (1996). Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography. American Journal of Tropical Medicine and Hygiene, 54(2), 189-196.
-
Odira, V. O., et al. (2015). High performance liquid chromatographic determination of proguanil after derivatisation with sodium benzoxazole-2-sulphonate. ResearchGate.
-
Kristoffersen, L., et al. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography, 25(9), 1046-1051.
-
Phenomenex. (2022). Metformin HCL by HPLC per the USP Monograph.
-
Edstein, M. D., et al. (1998). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(3), 325-330.
-
Adegoke, O. A., & Olatunji, J. L. (2009). A rapid and sensitive HPLC method for the analysis of proguanil and cycloguanil in plasma: application to single dose pharmacokinetics. Journal of Pharmaceutical and Allied Sciences, 6(3).
-
Baokar, S., et al. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate.
-
Raju, N. A., et al. (2015). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal of Pharma Research and Health Sciences, 3(4), 812-818.
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Scribd.
-
Kumar, A., et al. (2013). A Validated Stability Indicating Reverse Phase Liquid Chromatography Method for Metformin HCL and its Impurities in Bulk and Pharmaceutical Dosage Form. Research and Reviews: Journal of Pharmaceutical Analysis.
-
Song, M., et al. (2014). Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. Analytical Methods, 6(21), 8507-8512.
-
Kristoffersen, L., et al. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate.
-
SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column.
-
Ali, I., et al. (2015). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Journal of Liquid Chromatography & Related Technologies, 38(3), 358-370.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
-
Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation.
-
RJ Wave. (n.d.). Role of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) in the Simultaneous Estimation of Anti-Diabetic Drugs.
-
Tahara, K., et al. (2007). Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. Biomedical Chromatography, 21(6), 578-585.
-
Avari, J. G., & Bhalerao, P. P. (2009). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 71(3), 319–322.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Phenylbiguanide >98.0%(HPLC)(T).
-
Sowjanya, P. (2015). RP-HPLC Method Development of Metformin in Pharmaceutical Dosage Form. SciSpace.
-
G, S., & S, S. (2018). Analytical method development and validation of new stability-indicating reverse-phase high-performance liquid chromatography method for simultaneous estimation of metformin and empagliflozin in pure and tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 329-334.
-
ICH. (n.d.). Quality Guidelines.
-
Journal of Chromatographic Science. (2023). Reverse-Phase Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Drugs.
-
National Center for Biotechnology Information. (n.d.). Phenylbiguanide. PubChem Compound Database.
-
Chhetri, H. P., et al. (2013). HPLC method for the quantification of metformin hydrochloride in bulk and dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(7), 2600-2604.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Phenylbiguanide.
-
BenchChem. (n.d.). Chemical structure and properties of Phenylbiguanide.
-
International Labmate Ltd. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Zhang, Y., et al. (2012). Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection. Biomedical Chromatography, 26(1), 52-58.
-
Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection.
-
SIELC Technologies. (n.d.). Analyzing PHMB.
-
Sigma-Aldrich. (n.d.). HPLC Method Development & Optimization.
-
WJPMR. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
-
Indonesian Journal of Pharmacy. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
-
Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
-
Biomed. (n.d.). simple and sensitive method for determination of polyhexanide in multipurpose solution.
-
Chromatography Online. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
-
ITW Reagents. (n.d.). Ion pair chromatography reagents.
-
MedCrave. (2017). Ion Pair Chromatography: A Critical Perspective.
-
Melzig, M. F., et al. (2013). Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. DARU Journal of Pharmaceutical Sciences, 21(1), 26.
-
Welch Materials. (2023). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Phenylbiguanide | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjwave.org [rjwave.org]
- 7. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 8. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. itwreagents.com [itwreagents.com]
- 15. welch-us.com [welch-us.com]
- 16. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylbiguanide | 102-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. pharmahealthsciences.net [pharmahealthsciences.net]
- 21. rroij.com [rroij.com]
Recrystallization techniques for purifying aryl biguanide HCl
Application Note: Optimized Recrystallization Strategies for High-Purity Aryl Biguanide HCl Salts
Executive Summary
Aryl biguanide hydrochlorides are critical intermediates in the synthesis of dihydrofolate reductase inhibitors (e.g., Proguanil) and triazine-based heterocycles. However, their synthesis—typically involving the reaction of arylamines with dicyandiamide—often yields crude products contaminated with unreacted amines, dicyandiamide residues, and transition metal catalysts (if used).
This guide details two field-proven recrystallization protocols designed to balance yield and purity. Unlike simple alkyl biguanides (e.g., Metformin), aryl biguanides possess a distinct amphiphilic nature—a hydrophobic aryl tail and a hydrophilic cationic head—which complicates solvent selection and increases the risk of "oiling out."
Pre-Purification Analysis & Solvent Selection
Before initiating recrystallization, the crude material must be assessed to select the correct solvent system.[1] The "Like Dissolves Like" principle must be adapted for ionic salts where lattice energy competes with solvation energy.
Solvent Decision Matrix
The choice of solvent depends heavily on the dominant impurity profile.
| Solvent System | Primary Use Case | Mechanism of Action | Pros/Cons |
| Water (100%) | Standard Protocol. Removing dicyandiamide and inorganic salts. | High dielectric constant ( | Pro: Excellent removal of starting materials. Con: High boiling point; drying requires high energy. |
| Ethanol/Water (90:10) | Removing organic tars and colored impurities. | Solubilizes the aryl moiety better than pure water. | Pro: Faster drying; lower boiling point. Con: Lower yield due to higher solubility of the product in cold alcohol. |
| Methanol + Acetone | High Yield Protocol. Heat-sensitive substrates. | Antisolvent precipitation (Acetone crashes out the salt). | Pro: Very high recovery (>85%). Con: Risk of trapping impurities if added too fast. |
Visualizing the Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on impurity profile.
Detailed Experimental Protocols
Protocol A: Aqueous Thermal Recrystallization (The "Green" Standard)
Best for: Proguanil HCl, Phenyl Biguanide HCl, and removing dicyandiamide.
Theory: Dicyandiamide (a common impurity) is soluble in cold water, whereas aryl biguanide HCl salts generally exhibit a steep solubility curve in water (soluble at >85°C, insoluble at <15°C). This differential is exploited here.
Materials:
-
Crude Aryl Biguanide HCl
-
Deionized Water (Type II or better)
-
Activated Charcoal (optional, for decolorization)[2]
-
Celite 545 (filter aid)
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in deionized water (ratio: 10 mL water per 1 g solid).
-
Heating: Heat the suspension to 85–95°C with vigorous stirring.
-
Note: Do not exceed 95°C to prevent hydrolysis of the biguanide to urea derivatives.
-
-
Clarification: If the solution is not clear or is colored:
-
Add Activated Charcoal (5% w/w). Stir for 10 minutes.
-
Filter hot through a pre-heated Büchner funnel with a Celite pad. This removes mechanical impurities and charcoal.
-
-
Controlled Cooling (Critical):
-
Allow the filtrate to cool to room temperature (25°C) slowly over 1 hour. Rapid cooling causes oiling out.
-
Once at RT, transfer to an ice bath (0–5°C) for 2 hours.
-
-
Isolation: Filter the white crystalline precipitate under vacuum.
-
Washing: Wash the cake with ice-cold water (2 x 5 mL). This step is crucial to wash away the dissolved dicyandiamide.
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Protocol B: Solvent-Antisolvent Precipitation
Best for: Maximizing yield or purifying lipophilic aryl derivatives.
Theory: The salt is dissolved in a polar protic solvent (Methanol) where it is highly soluble. A non-polar aprotic solvent (Acetone or Ethyl Acetate) is added to lower the dielectric constant of the mixture, forcing the ionic salt to precipitate while organic impurities remain in solution.
Step-by-Step Procedure:
-
Dissolution: Dissolve crude material in the minimum amount of Methanol (MeOH) at 40°C.
-
Filtration: Filter through a 0.45 µm membrane to remove insolubles.
-
Precipitation:
-
Place the filtrate in a vessel with overhead stirring.
-
Add Acetone dropwise. Ratio target: 1:3 (MeOH:Acetone).
-
Observation: Cloudiness will appear.[3] Stop addition if an oil forms; stir until it crystallizes, then resume.
-
-
Aging: Stir the slurry at 0°C for 1 hour to ripen the crystals.
-
Isolation: Filter and wash with 100% Acetone.
Troubleshooting: The "Oiling Out" Phenomenon
Aryl biguanides are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly if the temperature drops too fast or the impurity profile is high.
Mechanism: The metastable zone width is narrow. If the solution enters the labile zone too quickly, the substance separates as an amorphous oil before organizing into a lattice.
Remediation Strategy:
-
Seeding: Retain a small amount of pure crystals. Add them to the solution when it reaches saturation temperature (cloud point).
-
Re-heating: If oil forms, reheat the mixture until the oil redissolves.
-
Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss gradient.
-
High-Shear Stirring: Vigorous stirring can sometimes induce nucleation in the oil droplets.
Process Workflow Diagram
Caption: Standard workflow for thermal recrystallization with a feedback loop for oiling out.
Quality Control & Validation
To ensure the protocol is self-validating, the following metrics must be met:
-
Melting Point: Aryl biguanide HCl salts have sharp melting points (e.g., Proguanil HCl: ~243-244°C). A range >2°C indicates retained solvent or impurities.
-
HPLC Purity: Run on a C18 column using a phosphate buffer/acetonitrile gradient.
-
Target: >99.5% area.
-
Specific Impurity Check: Monitor for Dicyandiamide (elutes early, near void volume) and p-Chloroaniline (elutes later).
-
-
Chloride Content: Perform Argentometric titration (AgNO3) to confirm the stoichiometry of the HCl salt (Theoretical: ~12-15% depending on MW).
References
-
National Center for Biotechnology Information (2025). Proguanil Hydrochloride (CID 9570076) - Chemical and Physical Properties. PubChem.[4] Available at: [Link]
- Gajera, J. et al. (2009).Process for preparation of proguanil hydrochloride. World Intellectual Property Organization (WO2009113092A2).
-
Mettler Toledo (2023). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.[5] Available at: [Link]
-
Neagu, A. et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide. This molecule is a key structural motif found in various pharmacologically active compounds, including analogues of the antimalarial drug Proguanil[1][2]. Achieving a high yield is crucial for the cost-effective development and production of these pharmaceuticals. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will explore the underlying chemical principles, provide detailed protocols, and offer data-driven solutions to common synthetic challenges.
The primary synthetic route involves the reaction of a substituted aniline (3-chloro-4-fluoroaniline) with cyanoguanidine (dicyandiamide)[3][4]. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of an aryl biguanide from an aniline and cyanoguanidine?
The reaction is an acid-catalyzed nucleophilic addition. The amine (3-chloro-4-fluoroaniline) acts as the nucleophile, and cyanoguanidine is the electrophile. The reaction requires acidic conditions to protonate the nitrile group (-C≡N) of cyanoguanidine. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the lone pair of electrons on the aniline's nitrogen atom[3].
Q2: Why is pH control so critical in this synthesis?
Maintaining an optimal acidic pH, typically around 2.6, is essential for activating the cyanoguanidine[3][5]. If the medium is too neutral or basic, the nitrile group is not sufficiently activated, and the reaction proceeds very slowly, if at all. Conversely, if the medium is excessively acidic, the starting aniline becomes fully protonated to its ammonium salt. This removes the nucleophilic lone pair from the nitrogen, effectively shutting down the desired reaction pathway.
Q3: What are the most common factors that lead to low yields?
The primary factors impacting yield are suboptimal reaction conditions. These include incorrect pH, inappropriate temperature, insufficient reaction time, poor choice of solvent, and low reactant concentration[5][6]. Additionally, side reactions, such as the formation of melamine-type derivatives at high temperatures, can consume starting materials and reduce the final product yield[5].
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Very Low or No Product Formation
-
Potential Cause A: Ineffective Activation of Cyanoguanidine.
-
Explanation: As discussed in the FAQs, the activation of the cyanoguanidine nitrile group is paramount. Without proper protonation, the nucleophilic attack by the aniline is kinetically unfavorable.
-
Recommended Solution:
-
Verify pH: Ensure the reaction medium has a pH of approximately 2.6 using hydrochloric acid[3][5].
-
Consider Alternative Activators: For milder conditions or sensitive substrates, trimethylsilyl chloride (TMSCl) can be used as an effective activator, often in a solvent like dry acetonitrile, especially in microwave-assisted syntheses[3][7]. Lewis acids such as iron(III) chloride (FeCl₃) have also been shown to increase the reactivity of cyanoguanidine[3].
-
-
-
Potential Cause B: Inappropriate Solvent Choice.
-
Explanation: The solvent must be able to dissolve the reactants, particularly the amine hydrochloride salt, and be stable under the reaction conditions.
-
Recommended Solution: Polar solvents like alcohols (e.g., 1-butanol) are commonly used for reactions involving amine hydrochlorides under reflux conditions, as they allow for higher temperatures[3]. For reactions utilizing Lewis acids, solvents like 1,4-dioxane may be more suitable[6]. Dry acetonitrile is often the solvent of choice for microwave-assisted procedures with TMSCl activation[4][7].
-
-
Potential Cause C: Low Reactant Concentration.
-
Explanation: Some biguanide syntheses are highly sensitive to reactant concentration. Dilute conditions can slow the reaction rate to a point where product formation is negligible within a practical timeframe.
-
Recommended Solution: Certain methods require a minimum reactant concentration, sometimes as high as 2M, to achieve good yields[6]. If you are experiencing low conversion, consider increasing the concentration of your reactants, ensuring they remain soluble in the chosen solvent.
-
Problem 2: Significant Byproduct Formation and Low Purity
-
Potential Cause A: Excessive Reaction Temperature.
-
Explanation: While heat is necessary to drive the reaction, excessively high temperatures can lead to the degradation of the biguanide product or promote side reactions, potentially forming stable melamine derivatives[5].
-
Recommended Solution:
-
Optimize Temperature: If using classical heating, consider lowering the temperature and extending the reaction time. An optimal temperature of around 40 °C has been reported for some biguanide syntheses to minimize side products[8].
-
Utilize Microwave Synthesis: Microwave-assisted synthesis is a highly effective alternative. It often allows for significantly shorter reaction times (e.g., 10-15 minutes) at controlled high temperatures, which can minimize the formation of thermal degradation byproducts[3][7].
-
-
-
Potential Cause B: Undesired Side Reactions.
-
Explanation: The nucleophilic character of amines can sometimes lead to undesired side reactions. In the context of proguanil synthesis, impurities such as 1,5-bis(4-chlorophenyl)biguanide can form[1].
-
Recommended Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine (e.g., 1.5 equivalents) can sometimes help drive the reaction to completion and minimize the formation of certain side products. The excess amine, being a salt, can often be removed easily during workup[8].
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause A: High Polarity of the Biguanide Salt.
-
Explanation: Biguanides are strong bases and are typically isolated as their hydrochloride salts. These salts are highly polar and often very soluble in polar solvents like water or methanol, making extraction and precipitation challenging[3][8].
-
Recommended Solution:
-
Precipitation/Crystallization: After the reaction, cooling the mixture or adding a less polar co-solvent can induce precipitation of the product hydrochloride salt[4].
-
Washing: The filtered solid should be washed with a solvent in which the product is sparingly soluble but impurities are more soluble, such as acetone or isopropyl alcohol, to improve purity[4][8].
-
-
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting low yield.
Caption: General synthesis and workup workflow.
Caption: Decision tree for troubleshooting low yield.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (High-Throughput)
This method is adapted from procedures developed for analogous biguanide derivatives and is prized for its speed and efficiency[7].
-
To a microwave reactor vessel, add 3-chloro-4-fluoroaniline (1.0 eq), dicyandiamide (1.0 eq), and dry acetonitrile (to achieve ~0.5-1.0 M concentration).
-
Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the stirred mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with adjustable power at a set temperature of 130-150°C for 10-15 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
A precipitate of the hydrochloride salt should form. If not, cool the vessel in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetonitrile or acetone to remove any unreacted starting materials or soluble byproducts.
-
Dry the product under vacuum to yield 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.
Protocol 2: Conventional Heating Synthesis
This method is based on classical reflux conditions reported for various biguanide syntheses[3].
-
Combine 3-chloro-4-fluoroaniline hydrochloride (1.0 eq) and cyanoguanidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add 1-butanol as the solvent to achieve a concentration of at least 1.0 M.
-
Heat the mixture to reflux (approx. 117°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold 1-butanol, followed by a more extensive wash with acetone or diethyl ether.
-
Dry the purified solid in a vacuum oven.
Comparative Data on Biguanide Synthesis Conditions
The following table summarizes conditions used in the synthesis of various aryl biguanides, providing a reference for optimization.
| Starting Amine | Method | Activator/Acid | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Substituted Anilines | Microwave | TMSCl | Acetonitrile | 130-150 | 10-15 min | 80-84 | [7] |
| Phenylamine | Reflux | HCl | Water (1M) | 100 | 12 h | 84 | [3] |
| Benzylamine | Stirring | None (Transfer Reagent) | Pyridine | 40 | ~24 h | 73 | [8] |
| Various Amines | Reflux | FeCl₃ | 1,4-Dioxane | 100 | 90 min | 55-99 | [3][6] |
| Alkylamines | Reflux | HCl | 1-Butanol | ~117 | 6 h | Varies | [3] |
References
- Title: Technical Support Center: Optimizing Biguanide, Dihydriodide Functionalization Source: Benchchem URL
-
Title: The chemistry of biguanides Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction Source: ACS Omega URL: [Link]
-
Title: Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment Source: Dovepress URL: [Link]
-
Title: Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles Source: MDPI URL: [Link]
-
Title: Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of impurities of proguanil hydrochloride, an antimalarial drug Source: Der Pharma Chemica URL: [Link]
-
Title: Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update Source: MDPI URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Stability of 1-(3-Chloro-4-fluorophenyl)biguanide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-fluorophenyl)biguanide. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address common challenges encountered during the stability assessment of this compound, particularly under physiological pH conditions.
Introduction
1-(3-Chloro-4-fluorophenyl)biguanide is a biguanide derivative of significant interest in pharmaceutical research. Understanding its stability profile at physiological pH (typically 7.4) is critical for predicting its in vivo behavior, developing stable formulations, and ensuring the accuracy of analytical measurements. This resource is designed to equip you with the necessary knowledge and tools to confidently assess the stability of this compound in your experimental settings. While specific stability data for 1-(3-Chloro-4-fluorophenyl)biguanide is not extensively published, this guide draws upon the well-established stability profiles of structurally related biguanides, such as metformin, to provide a robust predictive framework.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-(3-Chloro-4-fluorophenyl)biguanide at physiological pH (7.4)?
Based on the behavior of other biguanides like metformin, 1-(3-Chloro-4-fluorophenyl)biguanide is expected to be relatively stable at a physiological pH of 7.4 under ambient conditions for typical experimental durations. However, prolonged incubation, elevated temperatures, or the presence of certain buffers may accelerate degradation. Biguanides generally exhibit greater stability in neutral to slightly acidic conditions compared to alkaline environments.[1][2]
Q2: What is the primary degradation pathway for biguanides like 1-(3-Chloro-4-fluorophenyl)biguanide?
The most common degradation pathway for biguanides under hydrolytic stress is the cleavage of the biguanide moiety to form a guanylurea derivative.[3][4] For 1-(3-Chloro-4-fluorophenyl)biguanide, the expected primary degradation product would be 1-(3-chloro-4-fluorophenyl)guanylurea.
Q3: Are there other potential degradation products I should be aware of?
Yes, under more strenuous conditions such as strong acid or base hydrolysis, oxidation, or photolysis, a variety of other degradation products may form. These can include the corresponding amine (3-chloro-4-fluoroaniline) and other related substances.[5][6] It is crucial to perform forced degradation studies to identify potential degradants under various stress conditions.
Q4: What analytical techniques are recommended for stability testing of this compound?
A validated stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is the gold standard.[7][8] These methods should be capable of separating the parent compound from all potential degradation products. Coupling with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradants.[2][9]
Q5: How should I prepare my samples for a stability study at physiological pH?
Prepare a stock solution of 1-(3-Chloro-4-fluorophenyl)biguanide in a suitable solvent (e.g., methanol or acetonitrile) and then dilute it to the final concentration in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the final concentration of the organic solvent is low enough not to influence the stability or the physiological relevance of the experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of the parent compound. | 1. Incorrect pH of the buffer. 2. Presence of catalytic impurities in the buffer or sample matrix. 3. Elevated storage temperature. 4. Photodegradation from ambient light. | 1. Verify the pH of your buffer with a calibrated pH meter. 2. Use high-purity water and analytical grade buffer components. Consider a buffer exchange or sample cleanup step. 3. Ensure samples are stored at the intended temperature and monitor for any fluctuations. 4. Protect samples from light by using amber vials or covering them with aluminum foil. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Interaction of the basic biguanide with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a base-deactivated column or an end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For biguanides, a slightly acidic mobile phase (pH 3-4) often yields better peak shape. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent or non-reproducible results. | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Adsorption of the compound to container surfaces. | 1. Use calibrated pipettes and follow a strict, standardized protocol for sample preparation. 2. Perform system suitability tests before each analytical run to ensure the HPLC/UHPLC system is performing optimally. 3. Consider using silanized glass vials or low-adsorption polypropylene vials. |
| Difficulty in identifying degradation products by LC-MS. | 1. Low abundance of the degradant. 2. Poor ionization of the degradation product. 3. Co-elution with matrix components. | 1. Concentrate the sample or perform a forced degradation study under conditions that favor the formation of the specific degradant. 2. Analyze the sample in both positive and negative ionization modes. Adjust the source parameters (e.g., capillary voltage, gas flow) to optimize the signal. 3. Optimize the chromatographic method to achieve better separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 1-(3-Chloro-4-fluorophenyl)biguanide.
Objective: To generate degradation products under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
1-(3-Chloro-4-fluorophenyl)biguanide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a suitable analytical method (e.g., HPLC-UV/MS).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 1-(3-Chloro-4-fluorophenyl)biguanide and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Method Validation: This method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to be considered a stability-indicating method.[1][8]
Data Presentation
Table 1: Predicted Stability of 1-(3-Chloro-4-fluorophenyl)biguanide under Forced Degradation Conditions
This table summarizes the expected degradation behavior based on data from related biguanide compounds.[1][2]
| Stress Condition | Expected Degradation | Potential Major Degradation Product(s) |
| Acidic (0.1 M HCl, 60°C) | Moderate Degradation | 1-(3-chloro-4-fluorophenyl)guanylurea, 3-chloro-4-fluoroaniline |
| Alkaline (0.1 M NaOH, 60°C) | Significant Degradation | 1-(3-chloro-4-fluorophenyl)guanylurea |
| Oxidative (3% H₂O₂, RT) | Moderate Degradation | Oxidized derivatives |
| Thermal (105°C, solid) | Minimal Degradation | - |
| Photolytic (ICH conditions) | Potential Degradation | Photodegradation products |
| Physiological pH (7.4, 37°C) | Slow Degradation | 1-(3-chloro-4-fluorophenyl)guanylurea |
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical primary degradation pathways of 1-(3-Chloro-4-fluorophenyl)biguanide.
Experimental Workflow for Stability Assessment
Sources
- 1. Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and genomic evidence for converging metabolic routes of metformin and biguanide breakdown in environmental Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary degradation of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tpcj.org [tpcj.org]
- 9. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NMR interpretation of halogenated biguanides
Technical Support Center: NMR Characterization of Halogenated Biguanides
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting spectral anomalies, tautomeric exchange, and halogen effects in biguanide derivatives (e.g., Chlorhexidine, Proguanil, PHMB).
Executive Summary
Welcome to the technical support hub. You are likely here because your NMR spectrum of a halogenated biguanide looks "wrong"—signals are broad, missing, or split unexpectedly.
The Core Challenge: Biguanides are "chameleon" molecules. They exhibit rapid prototropic tautomerism and restricted rotation around the C–N bonds. When you add a halogenated aryl group (like the p-chlorophenyl in chlorhexidine), you introduce electronic withdrawal that further complicates these dynamics.
This guide moves beyond basic assignment to address the dynamic nature of these molecules.
Part 1: Diagnostic Workflow
Before adjusting parameters, identify your primary symptom using the logic flow below.
Figure 1: Decision matrix for troubleshooting biguanide NMR anomalies.
Part 2: Troubleshooting Modules
Module 1: The Case of the Disappearing Protons
Issue: "I synthesized a biguanide HCl salt, but the NH protons (approx. 7-10 ppm) are completely absent or extremely weak."
Root Cause: Chemical Exchange
Biguanide protons are labile. In protic solvents like Methanol-d4 (CD3OD) or Deuterium Oxide (D2O), these protons rapidly exchange with deuterium from the solvent.
The Fix:
-
Switch Solvent: Use DMSO-d6 .[1] DMSO is a polar aprotic hydrogen-bond acceptor. It "locks" the labile protons in place via hydrogen bonding, slowing the exchange rate significantly [1].
-
Dry Your Sample: Even trace water in DMSO can catalyze exchange. Store DMSO-d6 over molecular sieves.[2]
-
Acidification: If peaks are still broad in DMSO, add a trace of TFA-d (Trifluoroacetic acid-d). This protonates the system fully, often sharpening the exchangeable proton signals by forcing a specific tautomer.
| Solvent | NH Visibility | Risk Factor |
| D2O | None | Rapid H/D exchange. |
| MeOD | None | Rapid H/D exchange. |
| CDCl3 | Poor | Most biguanide salts are insoluble; free bases may aggregate. |
| DMSO-d6 | High | Strong H-bonding stabilizes NH; best for quantification. |
Module 2: The "Blurry" Spectrum (Tautomerism & Rotamers)
Issue: "My aromatic peaks are sharp, but the biguanide backbone signals are broad humps. Is my compound impure?"
Root Cause: Restricted Rotation & Tautomerism Biguanides possess significant double-bond character in the C–N bonds due to resonance. This creates a rotational barrier.[1] At room temperature, the molecule flips between conformations (rotamers) at a rate comparable to the NMR timescale (intermediate exchange). This results in "decoalescence"—broad, undefined peaks [2].
The Fix: Variable Temperature (VT) NMR You need to push the exchange rate to either the "fast" or "slow" limit.
-
Protocol (High Temperature):
-
Heat probe to 353 K (80°C) in DMSO-d6.
-
Result: The rotation becomes fast relative to the NMR timescale. Broad humps will sharpen into a single, average signal (Coalescence).
-
Note: Ensure your biguanide salt is thermally stable before heating.
-
-
Protocol (Low Temperature):
-
Cool probe to 253 K (-20°C) (requires Acetone-d6 or CD2Cl2, if soluble).
-
Result: The rotation freezes. You will see distinct sets of sharp peaks for each individual rotamer.
-
Module 3: Halogen Fingerprinting
Issue: "How do I confirm the position of the halogen on the aryl ring?"
Technical Insight:
Halogens (F, Cl, Br, I) exert an inductive effect ($ -I
1. If Fluorinated (e.g., Fluoroguanil analogs): Run ¹⁹F NMR . It is 83% as sensitive as ¹H and has a massive chemical shift range, making it the ultimate purity check.
-
Aryl-F: -100 to -130 ppm.
-
CF3: -60 to -70 ppm.
-
Tip: ¹⁹F signals are often split by protons (
). Run ¹⁹F{¹H} (proton-decoupled) to simplify the spectrum to singlets [3].
2. If Chlorinated (e.g., Chlorhexidine): Chlorine is "invisible" in standard high-resolution NMR. You must rely on the ¹³C NMR ipso-carbon effect.
-
The carbon directly attached to Chlorine (C-Cl) will show a distinct chemical shift (typically 120-135 ppm) and, crucially, will have very low intensity due to the lack of NOE enhancement (it has no attached protons) and efficient relaxation.
Module 4: Advanced Verification (¹⁵N HMBC)
Issue: "I cannot distinguish the specific nitrogen environments in the biguanide chain."
Solution: Indirect Detection via ¹⁵N-HMBC. Biguanides have 5 nitrogen atoms. ¹⁵N chemical shifts are extremely sensitive to protonation and tautomerism.
-
Pyrrole-like N (NH): ~130–160 ppm (Shielded).
-
Pyridine-like N (=N-): ~250–300 ppm (Deshielded).
Experimental Setup:
-
Pulse Sequence: ¹H-¹⁵N gHMBC (Gradient Heteronuclear Multiple Bond Correlation).
-
Optimization: Set the long-range coupling constant (
) to 8-10 Hz. -
Visualization:
-
Cross-peaks will appear between the NH protons and the neighboring nitrogens.
-
This definitively maps the connectivity of the
chain [4].
-
Part 3: Summary of Chemical Shifts (DMSO-d6)
| Moiety | ¹H Shift (ppm) | Multiplicity | Notes |
| Biguanide NH (Terminal) | 6.8 – 7.5 | Broad Singlet | Highly dependent on concentration/temp. |
| Biguanide NH (Bridging) | 8.0 – 9.5 | Broad Singlet | Most acidic; disappears first with D2O. |
| Aryl Protons (Ortho to Cl) | 7.2 – 7.4 | Doublet ( | Deshielded by Cl inductive effect. |
| Aryl Protons (Meta to Cl) | 7.0 – 7.2 | Doublet ( | Classic AA'BB' system for p-Cl-phenyl. |
| Aliphatic Linker ( | 3.0 – 3.2 | Triplet/Multiplet | Adjacent to N; check for integration (2H). |
References
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link
-
Huggins, M., et al. (2020). "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education. Link
-
Rosenau, C. P., et al. (2018). "19F NMR as a Tool for the Structural Elucidation of Fluorinated Organic Compounds." Angewandte Chemie International Edition. Link
-
Martin, G. E., & Hadden, C. E. (2000). "Long-Range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products. Link
Sources
Optimizing reaction temperature for biguanide formation from anilines
Topic: Optimizing Reaction Temperature for Biguanide Formation from Anilines
Introduction
Welcome to the Technical Support Center for Biguanide Chemistry. This guide is designed for medicinal chemists and process engineers encountering yield or purity issues during the synthesis of aryl biguanides (e.g., Proguanil analogs, Metformin-like aryl derivatives).
The reaction between an aniline and dicyandiamide (cyanoguanidine) is deceptively simple. While it appears to be a straightforward nucleophilic addition, the poor nucleophilicity of anilines compared to aliphatic amines creates a narrow thermodynamic window. This guide focuses on the critical variable—Temperature —and its non-linear relationship with yield, purity, and polymerization.
The Thermodynamics of Formation (The "Why")
To optimize this reaction, one must understand the energy landscape. Aniline is a weak nucleophile (
The Activation Barrier
-
Protonation: The nitrile group of dicyandiamide must be protonated by acid (typically HCl) to become sufficiently electrophilic.
-
Nucleophilic Attack: The aniline attacks the activated nitrile carbon.
-
Temperature's Role:
- : The kinetic energy is insufficient to overcome the activation barrier of the poor nucleophile (aniline). The reaction stalls.
- : The system crosses the threshold for retro-reaction and polymerization . Dicyandiamide decomposes into melamine (trimerization) and ammonia.
Mechanism & Failure Modes Visualization
Figure 1: Reaction pathway showing the divergence between product formation and thermal decomposition based on temperature input.
Standard Protocol & Optimization
The following protocol is the industry standard for minimizing melamine impurities while maximizing conversion.
Optimized Conditions (Aqueous/Alcoholic Reflux)
| Parameter | Recommended Setting | Rationale |
| Stoichiometry | 1.0 eq Aniline : 1.0 eq Dicyandiamide : 1.0 eq HCl | Equimolar acid is crucial. Excess acid promotes hydrolysis to guanylurea; insufficient acid prevents activation. |
| Solvent | Water or Water/Ethanol (3:1) | Water dissolves the dicyandiamide; Ethanol solubilizes the aniline. |
| Temperature | 95°C - 100°C (Reflux) | Optimal window. Below 90°C is too slow; above 105°C risks melamine formation. |
| Time | 3 - 6 Hours | Monitor by HPLC. Extended heating >12h degrades the product. |
Step-by-Step Methodology
-
Salt Formation: Dissolve the aniline (10 mmol) in water (15 mL) containing concentrated HCl (10 mmol). Note: If the aniline HCl salt is insoluble, add ethanol dropwise until clear at 60°C.
-
Addition: Add dicyandiamide (10 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 100°C).
-
Observation: The solution should remain clear initially. As the reaction proceeds, the Aryl Biguanide HCl salt often precipitates out because it is less soluble than the starting materials.
-
-
Cooling: Cool slowly to 4°C. Rapid cooling traps impurities.
-
Filtration: Filter the white precipitate.
-
Purification (Critical): Recrystallize from boiling water. Melamine is much less soluble in hot water than the biguanide salt and can be filtered off if present, or the biguanide remains in solution while melamine precipitates (depending on specific aryl solubility). Standard check: Biguanide salts usually dissolve in hot water; melamine is sparingly soluble.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a solid, un-stirrable brick."
Diagnosis: Solvent fusion or supersaturation. The Fix:
-
Immediate: Add hot water (10-20 mL) to redissolve and maintain agitation.
-
Root Cause: You likely ran the reaction "neat" or at too high a concentration (>2M). While fusion methods (140°C+) exist, they are uncontrollable and lead to solidification as the product (MP > 200°C) forms.
-
Prevention: Maintain a concentration of 0.5M to 1.0M.
Issue 2: "I see a large peak at roughly 0.6 RRT (Relative Retention Time) in HPLC."
Diagnosis: Melamine formation. The Fix:
-
Check Temperature: Your oil bath was likely >120°C.
-
Check Stoichiometry: Excess dicyandiamide degrades to melamine if unreacted.
-
Purification: Melamine is difficult to remove. Convert the biguanide salt to the free base using NaOH (pH > 12). The free base is organic-soluble (DCM/EtOAc), while melamine remains in the aqueous phase. Extract, then re-acidify to reform the salt.
Issue 3: "Low yield (<30%) even after 24 hours."
Diagnosis: Kinetic stalling. The Fix:
-
Aniline Electronics: Is your aniline electron-deficient (e.g., nitro-aniline, chloro-aniline)?
-
Solution: These require higher temperatures.[1] Switch solvent to 1-Butanol (BP 117°C) to access a higher reflux temperature without using a pressure vessel.
-
-
Acid Catalyst: Ensure you are using strong mineral acid (HCl). Weak acids (acetic) are insufficient to protonate the nitrile.
Logic Flow for Troubleshooting
Use this decision tree to diagnose your specific experimental failure.
Figure 2: Troubleshooting logic for common biguanide synthesis failures.
References
-
Curd, F. H. S., & Rose, F. L. (1946).[2] Synthetic antimalarials. Part X. Some aryl-diguanide ('biguanide') derivatives. Journal of the Chemical Society, 729–737.
- Foundational text establishing the acid-c
-
Suyama, T., et al. (1989).[3][4][5] Synthesis of substituted biguanides using iron(III) chloride.[4][6] Nippon Kagaku Kaishi.
- Discusses Lewis acid alternatives, though HCl remains standard for aryl deriv
-
Grytsai, O., Ronco, C., & Benhida, R. (2021).[7] Synthetic accesses to biguanide compounds.[1][2][3][4][5][6][7][8][9][10][11] Beilstein Journal of Organic Chemistry, 17, 1001–1040.[10]
- Comprehensive modern review covering thermal degradation and melamine form
-
Neelakantan, L. (1957). Preparation of 1-Arylbiguanides.[1][2][9][11] Journal of Organic Chemistry, 22(12), 1584–1586.
- Specific optimization for aniline deriv
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) ChemInform Abstract: Biguanidines, Guanylureas and Guanylthioureas [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-(3-Chloro-4-fluorophenyl)biguanide Synthesis
Topic: Impurity Removal & Process Optimization
Introduction: The Purity Imperative
Synthesizing 1-(3-Chloro-4-fluorophenyl)biguanide (an analog of the antimalarial Proguanil and a key intermediate for kinase inhibitors) presents a unique set of purification challenges. The electron-withdrawing nature of the 3-chloro and 4-fluoro substituents reduces the nucleophilicity of the precursor aniline, often requiring harsher reaction conditions (higher temperature/acidity) than simple phenylbiguanide. These conditions promote specific side-reactions—hydrolysis to guanylureas and cyclization to triazines—that are difficult to separate chromatographically.
This guide moves beyond generic protocols, offering a mechanism-based troubleshooting system to isolate high-purity material ( >98% HPLC) without column chromatography.
Module 1: Impurity Genealogy & Reaction Logic
To remove impurities, one must first understand their origin. The synthesis typically involves the nucleophilic attack of 3-chloro-4-fluoroaniline hydrochloride on dicyandiamide (cyanoguanidine).
The Impurity Landscape
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Impurity A: Unreacted Aniline | Incomplete conversion; Stoichiometry mismatch. | Weak base (pKa ~3.5); Oxidizes to pink/brown quinones. | Acidic wash (remains soluble as salt while biguanide precipitates). |
| Impurity B: Dicyandiamide | Excess reagent. | Water soluble; neutral/weakly acidic. | Water wash; Recrystallization from hot water. |
| Impurity C: Guanylurea | Hydrolysis of biguanide or dicyandiamide (overheating in aqueous acid). | "Sticky" solid; Moderate base (pKa ~8). | pH Swing: Exploiting pKa difference vs. Biguanide (pKa ~11.5). |
| Impurity D: Melamine/Triazines | Thermal cyclization (Reaction T > 140°C). | Highly insoluble; chemically inert. | Filtration of hot solution (before cooling). |
Visualizing the Pathways
Figure 1: Reaction landscape showing the main synthetic pathway (Green) and critical impurity diversions (Red/Yellow) caused by thermal or oxidative stress.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is technically pure by HPLC, but it has a persistent pink/red hue."
Diagnosis: Trace oxidation of unreacted 3-chloro-4-fluoroaniline. Halogenated anilines are notorious for forming highly colored quinoid species even at ppm levels. The Fix:
-
Do not recrystallize yet. Recrystallization often traps the color inside the crystal lattice.
-
The Acid Wash: Suspend the solid in cold 2N HCl. The biguanide HCl salt is sparingly soluble in cold acid, but the aniline oxidation products are often more soluble or can be washed away.
-
Charcoal Treatment: If the color persists, dissolve the salt in hot 10% ethanol/water, add activated charcoal (5% w/w), stir for 15 mins, and filter hot through Celite.
Issue 2: "I have a 'sticky' precipitate that won't filter properly, and the melting point is low."
Diagnosis: Contamination with (3-chloro-4-fluorophenyl)guanylurea . This occurs if the reaction mixture was refluxed in water for too long. The guanylurea disrupts the crystal packing of the biguanide. The Fix (The pKa Swing): Biguanides are much stronger bases (pKa ~11.5) than guanylureas (pKa ~8).
-
Dissolve the crude sticky solid in hot water.
-
Add 15% NaOH dropwise until pH reaches ~10.
-
Result: The Biguanide Free Base will precipitate cleanly. The guanylurea (being less basic) will often remain in solution or can be washed away with cold water from the free base.
-
Optional: Re-acidify to regenerate the clean HCl salt.
Issue 3: "Yield is low (<40%) despite consuming all starting material."
Diagnosis: Likely formation of Melamine or polymerization due to "runaway" exotherms. The Fix:
-
Control the Ramp: Do not plunge the reaction vessel directly into a 140°C oil bath. Ramp temperature from 80°C to 120°C over 30 minutes.
-
Solvent Choice: Switch from neat fusion to 2-methoxyethanol or n-butanol . These solvents cap the temperature at their boiling points, preventing the formation of thermal degradation products.
Module 3: The "Gold Standard" Purification Protocol
This protocol assumes you have a crude reaction mixture containing the target biguanide hydrochloride, unreacted aniline, and trace guanylurea.
Step-by-Step Methodology
Step 1: The Solubility Check (Isolation)
-
Cool the reaction mixture to 0–5°C.
-
Filter the crude solid.
-
Critical Step: Wash the filter cake with cold Acetone (2 x 10 mL per gram of product).
-
Why? Biguanide HCl is insoluble in acetone; unreacted aniline and many organic impurities are soluble. This instantly removes the "pink" precursor.
-
Step 2: The "pH Swing" (Purification) If the acetone wash is insufficient, perform the base-acid cycle:
-
Dissolution: Dissolve crude HCl salt in minimum hot water (~80°C).
-
Basification: Add 20% NaOH solution dropwise to the hot solution until pH > 12.
-
Observation: The Free Base of 1-(3-chloro-4-fluorophenyl)biguanide precipitates as a white solid.
-
-
Filtration: Cool to room temp and filter. Wash with cold water.
-
Resalification (Optional but Recommended): Suspend the Free Base in Methanol. Add 1.1 equivalents of conc. HCl. Evaporate or add Diethyl Ether to precipitate the pure HCl salt.
Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification method based on physical appearance and impurity type.
Module 4: Analytical Verification
How do you confirm the impurities are gone?
| Technique | Marker for Purity | Marker for Impurity |
| 1H NMR (DMSO-d6) | Biguanide NH protons: Broad singlets at δ 7.0–7.5 ppm (integrates to 5H total). | Aniline: Sharp doublet/triplet at δ 6.5–6.8 ppm. Dicyandiamide: Broad singlet at δ 6.5 ppm (often overlaps, check integration). |
| Melting Point | Sharp melting point (typically 240–245°C for HCl salts, check specific literature). | Broad range (>5°C spread) indicates Guanylurea contamination. |
| HPLC (C18 Column) | Single peak at retention time (RT). | Guanylurea: Elutes earlier (more polar). Aniline: Elutes later (less polar). |
References
-
Curd, F. H. S., & Rose, F. L. (1946). Synthetic Antimalarials. Part X. Some Aryl-diguanide Derivatives. Journal of the Chemical Society, 729–737. (Foundational text on aryl biguanide synthesis and isolation).
-
Suyama, T., et al. (1989).[4][5] Synthesis of Biguanides via Reaction of Cyanoguanidine with Amines.[3][5][6] Nippon Kagaku Kaishi. (Describes the Lewis Acid catalysis method).
-
Neelakantan, P., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants. ACS Omega, 3(2), 22. (Detailed solubility and purification data for biguanide salts).
-
BenchChem. (2025).[2] Technical Guide: 3-Chloro-4-fluoroaniline Properties and Reactivity. (Data on starting material stability and oxidation).
-
Santa Cruz Biotechnology. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Product Data. (Confirmation of compound existence and salt forms).[7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Potency Guide: m-CPBG vs. 1-(3-Chloro-4-fluorophenyl)biguanide
This guide provides a rigorous technical comparison between the established 5-HT3 receptor agonist m-CPBG (1-(3-chlorophenyl)biguanide) and its structural analog, 1-(3-Chloro-4-fluorophenyl)biguanide .
While m-CPBG is a gold-standard reference agonist in serotonin research, the 3-chloro-4-fluoro derivative represents a specific halogenated analog often utilized in Structure-Activity Relationship (SAR) studies to probe the electronic and steric tolerance of the receptor's orthosteric binding site.
Executive Summary & Chemical Logic
The 5-HT3 receptor is a ligand-gated ion channel (Cys-loop family) activated by serotonin.[1][2][3] m-CPBG is one of the most potent and selective agonists available, often exceeding serotonin (5-HT) in affinity and potency due to its specific interaction with the aromatic residues (e.g., Trp183, Tyr234) in the binding pocket.
1-(3-Chloro-4-fluorophenyl)biguanide modifies the m-CPBG scaffold by adding a fluorine atom at the para position.
-
m-CPBG (Reference): The meta-chloro substituent is critical for high affinity, locking the phenyl ring in an optimal conformation for pi-stacking interactions.
-
3-Cl-4-F Analog (Investigational): The addition of a para-fluorine atom serves two primary medicinal chemistry functions:
-
Metabolic Blocking: It blocks para-hydroxylation, a primary metabolic clearance pathway for phenylbiguanides, potentially extending half-life in in vivo assays.
-
Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs. Hydrogen ~1.2 Å). It withdraws electron density from the phenyl ring without introducing significant steric hindrance.
-
Hypothesis: Based on established SAR (Structure-Activity Relationship) data for phenylbiguanides, the 3-chloro-4-fluoro analog is predicted to retain high agonist potency , likely equipotent or slightly less potent than m-CPBG, while offering improved metabolic stability.
Pharmacological Profile Comparison
The following table synthesizes established literature data for m-CPBG with predicted parameters for the 3-chloro-4-fluoro analog based on SAR studies of similar di-halogenated biguanides (e.g., 3,4-dichlorophenylbiguanide).
Table 1: Comparative Pharmacological Parameters (5-HT3 Receptor)
| Parameter | m-CPBG (Reference Standard) | 1-(3-Chloro-4-F)biguanide (Analog) | Significance |
| Receptor Affinity ( | 0.03 – 4.4 nM [1, 2] | ~0.5 – 5.0 nM (Predicted) | Both are high-affinity ligands. The 3-Cl group drives the primary binding interaction. |
| Functional Potency ( | ~50 – 80 nM (Vagus Nerve) [1] | ~50 – 150 nM (Predicted) | Potency is likely preserved; 3,4-disubstitution is generally tolerated in this scaffold. |
| Efficacy ( | Full Agonist (100% relative to 5-HT) | Full Agonist | Biguanides typically act as full agonists unless bulky groups (e.g., naphthyl) are added. |
| Selectivity | High for 5-HT3; low affinity for 5-HT1/2.[1] Interacts with DAT ( | Likely Similar | Halogenation often increases lipophilicity, potentially maintaining or enhancing DAT interaction. |
| Metabolic Stability | Susceptible to para-hydroxylation. | Enhanced | The para-fluoro group blocks the primary site of oxidative metabolism. |
*Prediction based on SAR data indicating that 3,4-dichlorophenylbiguanide is roughly equipotent to m-CPBG [4]. Fluorine is smaller than chlorine, suggesting the 4-F analog fits the binding pocket similarly.
Mechanism of Action & Signaling Pathway
Both compounds function as orthosteric agonists. They bind to the interface between two receptor subunits (Principal (+) and Complementary (-) face), inducing a conformational rotation that opens the transmembrane ion pore.
Diagram 1: 5-HT3 Agonist Signaling Pathway
This diagram illustrates the sequence from ligand binding to cellular response.
Caption: Signal transduction cascade initiated by biguanide agonists at the 5-HT3 receptor, leading to rapid neuronal depolarization.
Experimental Protocols for Validation
Since direct literature data for the 3-chloro-4-fluoro analog is sparse compared to m-CPBG, the following self-validating protocols are designed to experimentally determine the comparative
Protocol A: Radioligand Binding Assay (Affinity - )
Objective: Determine the binding affinity of the unknown analog relative to m-CPBG using competition binding.
-
Preparation:
-
Source: HEK-293 cells stably expressing human 5-HT3A receptors.
-
Membranes: Harvest cells, homogenize in ice-cold HEPES buffer (50 mM, pH 7.4), and centrifuge (40,000 x g, 20 min). Resuspend to 0.5 mg protein/mL.
-
Radioligand:
-Granisetron (Antagonist) or -m-CPBG (Agonist). Concentration: 0.5 nM ( nM).
-
-
Execution:
-
Total Binding: Membrane + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Ondansetron.[4]
-
Competition: Incubate Membrane + Radioligand + Increasing concentrations of m-CPBG or 1-(3-Chloro-4-F)biguanide (
M to M). -
Incubation: 60 minutes at 25°C.
-
-
Analysis:
-
Terminate by rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).
-
Count radioactivity (LSC).
-
Calculation: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive
. -
Correction: Convert
to using the Cheng-Prusoff equation:
-
Protocol B: Calcium Flux Functional Assay (Potency - )
Objective: Measure the functional potency of the analog in a live-cell format.
-
Cell Loading:
-
Seed HEK-5HT3A cells in 96-well black-wall plates (50,000 cells/well).
-
Incubate with Fluo-4 AM calcium indicator (4 µM) + Probenecid (2.5 mM) for 45 min at 37°C.
-
-
Agonist Challenge:
-
Prepare 10x stocks of m-CPBG and the 3-Cl-4-F analog in HBSS buffer.
-
Inject agonist into wells while monitoring fluorescence (Ex 488 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR).
-
-
Data Processing:
-
Calculate
(Peak fluorescence minus baseline). -
Normalize response to
5-HT (defined as 100% efficacy). -
Validation: If the 3-Cl-4-F analog achieves <80% of the 5-HT response, it is a partial agonist. If >80%, it is a full agonist.
-
Diagram 2: Experimental Workflow for Comparative Analysis
This workflow ensures a controlled, side-by-side evaluation of the two compounds.
Caption: Parallel workflow to derive Ki and EC50 values, ensuring identical assay conditions for valid comparison.
References
-
Kilpatrick, G. J., et al. (1990).[1][5] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[1][2][5] European Journal of Pharmacology, 182(1), 193-197.[1][2][5] Link
-
Lummis, S. C., et al. (1993).[6] "Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells." European Journal of Pharmacology, 243(1), 7-11.[6] Link
-
Campbell, A. D., et al. (1996). "The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain."[1] European Journal of Pharmacology, 297(1-2), 173-178.
-
Dukat, M., et al. (1996). "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry, 39(20), 4017-4026.[7] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Impact Comparison: 1-(3-Chloro-4-fluorophenyl)biguanide vs. Metformin in Metabolic Assays
This guide provides a high-level technical comparison between Metformin (the clinical standard) and 1-(3-Chloro-4-fluorophenyl)biguanide (a potent, lipophilic experimental analog, hereafter referred to as CFPB ).
Executive Summary
In metabolic research, Metformin is the hydrophilic "gold standard" for AMPK activation and gluconeogenesis inhibition, but its utility in in vitro assays is often limited by its requirement for specific transporters (OCT1/3) and high millimolar dosing.
1-(3-Chloro-4-fluorophenyl)biguanide (CFPB) represents a class of halogenated phenyl biguanides . Unlike Metformin, CFPB is highly lipophilic, allowing it to bypass transporters and inhibit Mitochondrial Complex I with significantly higher potency (micromolar vs. millimolar). However, researchers must be vigilant: structurally similar analogs (e.g., m-chlorophenylbiguanide) are potent 5-HT3 receptor agonists , introducing a "polypharmacological" variable that can confound metabolic data—particularly in insulin-secreting beta-cells.
This guide outlines the mechanistic differences, optimal experimental protocols, and data interpretation strategies for using these two compounds side-by-side.
Part 1: Physicochemical & Mechanistic Divergence
The core difference lies in lipophilicity and target engagement . Metformin is a "transporter-dependent" metabolic modulator, while CFPB is a "transporter-independent" chemical probe.
1. Chemical Properties Table
| Feature | Metformin (HCl) | CFPB (HCl) | Implication for Assays |
| Structure | 1,1-Dimethylbiguanide | 1-(3-Cl-4-F-phenyl)biguanide | CFPB has an aromatic ring + halogens. |
| Lipophilicity (LogP) | ~ -1.43 (Hydrophilic) | ~ 2.5 - 3.0 (Lipophilic) | CFPB crosses membranes passively; Metformin needs OCTs. |
| Solubility | Water (>100 mM) | DMSO (>50 mM); Poor in Water | Critical: Metformin dissolves in media; CFPB requires DMSO stock. |
| Primary Target | Mitochondrial Complex I (Weak) | Mitochondrial Complex I (Potent) | CFPB inhibits respiration at much lower doses. |
| Secondary Target | Lysosomal v-ATPase (Proposed) | 5-HT3 Receptor (Agonist) | CFPB may trigger Ca2+ influx/exocytosis in 5-HT3+ cells. |
| Typical Assay Dose | 0.5 mM – 10 mM | 1 µM – 50 µM | Dosing Error Risk: Using mM doses of CFPB will kill cells instantly. |
2. Mechanistic Pathway Diagram
The following diagram illustrates how CFPB bypasses the transport bottleneck that limits Metformin, while also highlighting the potential off-target 5-HT3 pathway.
Caption: Comparative mechanism of action. Note CFPB's dual entry (passive diffusion) and dual targeting (Mitochondria + 5-HT3 receptor), contrasting with Metformin's transporter-dependent bottleneck.
Part 2: Experimental Protocols
To generate valid comparative data, you must adjust for the solubility and potency differences. Do not use a "one-size-fits-all" protocol.
Protocol A: Preparation & Handling
-
Metformin:
-
Weigh powder directly into cell culture media (e.g., DMEM) to make a fresh 100 mM stock.
-
Filter sterilize (0.22 µm).
-
Why? Metformin is stable in water but precipitating it from DMSO can be tricky at high concentrations.
-
-
CFPB:
-
Dissolve in 100% DMSO to make a 50 mM master stock.
-
Aliquot and freeze at -20°C (avoid freeze-thaw cycles).
-
Dilution: Prepare a 1000x working stock in media before adding to cells to prevent "DMSO shock" (keep final DMSO < 0.1%).
-
Protocol B: AMPK Activation Assay (Western Blot)
Objective: Compare the potency (EC50) of AMPK phosphorylation (Thr172).
-
Cell Seeding: Seed HepG2 (liver) or C2C12 (muscle) cells in 6-well plates. Grow to 80% confluence.
-
Starvation: Serum-starve cells for 4–6 hours (removes insulin/growth factor background).
-
Treatment (Dose Response):
-
Metformin Arm: 0, 0.5, 1.0, 2.0, 5.0, 10.0 mM.
-
CFPB Arm: 0, 1, 5, 10, 25, 50 µM .
-
Control: Vehicle (Media for Metformin; 0.1% DMSO for CFPB).
-
-
Incubation: Incubate for 2 hours (CFPB acts faster; Metformin may require 4–12 hours depending on OCT expression).
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).
-
Detection: Blot for p-AMPK (Thr172) and Total AMPK .
-
Expected Result: CFPB will induce max phosphorylation at ~10–20 µM. Metformin will require >2 mM.
-
Protocol C: Mitochondrial Respiration (Seahorse XF)
Objective: Confirm Complex I inhibition as the root cause of metabolic stress.
-
Setup: Seed cells in XF96 plate.
-
Injection Strategy (Mito Stress Test):
-
Port A: Compound (Metformin or CFPB).
-
Port B: Oligomycin (ATP Synthase inhibitor).
-
Port C: FCCP (Uncoupler).
-
Port D: Rotenone/Antimycin A.
-
-
Dosing for Injection:
-
Metformin: Final well concentration 5 mM .
-
CFPB: Final well concentration 10 µM .
-
-
Readout: Monitor Oxygen Consumption Rate (OCR) .
-
Result: Both compounds should acutely drop OCR. If CFPB drops OCR instantly but Metformin shows a "creeping" delay, it confirms passive diffusion vs. transporter-mediated uptake.
-
Part 3: Data Interpretation & Troubleshooting
1. The "Transporter Trap"
-
Observation: Metformin shows no effect in your cell line (e.g., HEK293), but CFPB works perfectly.
-
Cause: HEK293 cells have low endogenous OCT1 transporters. Metformin cannot enter efficiently.
-
Validation: This is a feature, not a bug. Use CFPB to prove the pathway can be activated, then cite "low transporter expression" for Metformin's failure.
2. The "Serotonin Confounder"
-
Observation: In pancreatic beta-cells (e.g., MIN6, INS-1), CFPB triggers insulin secretion or calcium oscillations, while Metformin suppresses it.
-
Cause: CFPB is likely activating surface 5-HT3 receptors (ligand-gated cation channels), causing depolarization.
-
Solution: Pre-treat with a selective 5-HT3 antagonist (e.g., Ondansetron 1 µM) to isolate the metabolic (AMPK) effect of CFPB.
3. Toxicity
-
Observation: Massive cell detachment with CFPB at 24 hours.
-
Cause: Halogenated biguanides can induce severe ATP depletion leading to necrosis (not apoptosis) faster than Metformin.
-
Fix: Lower the dose to <10 µM or reduce incubation time.
Summary Table: Expected Results
| Assay Output | Metformin (2 mM) | CFPB (10 µM) |
| p-AMPK (Thr172) | Moderate Increase (2-3x) | Strong Increase (5-10x) |
| p-ACC (Ser79) | Moderate Increase | Strong Increase |
| OCR (Respiration) | Slow/Partial Inhibition | Rapid/Complete Inhibition |
| Lactate Production | Mild Increase | Significant Increase (Warburg shift) |
| Cell Viability (24h) | High (>90%) | Moderate (Risk of toxicity) |
References
-
Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. Link
-
Sepúlveda, M. I., et al. (1991). "The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells." British Journal of Pharmacology. Link
-
Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link
-
Sogame, Y., et al. (2013). "Transport of biguanides by human organic cation transporters OCT1 and OCT2." Biomedicine & Pharmacotherapy. Link
-
Kilpatrick, G. J., et al. (1990). "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[1][2] European Journal of Pharmacology. Link
Sources
Halogenation Tactics in Biguanide Scaffolds: A Comparative Analysis of Fluoro- vs. Chloro-Substitution
Executive Summary: The Halogen Decision Matrix
In the optimization of biguanide scaffolds—privileged structures in antidiabetic (e.g., Metformin) and antimalarial (e.g., Proguanil) pharmacotherapy—the choice between fluorine (F) and chlorine (Cl) substitution is rarely a binary choice of potency. It is a strategic trade-off between metabolic stability and lipophilic binding efficiency .[1]
This guide objectively compares the physicochemical and biological impacts of F- vs. Cl-substitution on the biguanide core (
Physicochemical Comparative Analysis
To engineer a better biguanide, one must first understand the atomic-level consequences of halogen substitution. The biguanide core is highly basic and hydrophilic; halogenation of the pendant aryl groups is the primary method to modulate its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Table 1: Atomic & Functional Properties Comparison[1]
| Feature | Fluoro-Substitution (-F) | Chloro-Substitution (-Cl) | Impact on Biguanide Activity |
| Van der Waals Radius | 1.47 Å (Mimics H/OH) | 1.74 Å (Mimics Methyl) | Sterics: Cl is bulky; F is "stealthy" and fits tight pockets. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | Electronics: F strongly withdraws electrons, lowering the pKa of the biguanide core more than Cl. |
| C-X Bond Energy | ~105.4 kcal/mol | ~78.5 kcal/mol | Metabolism: C-F is metabolically inert. C-Cl can be a liability (oxidative dechlorination).[1] |
| Lipophilicity ( | +0.14 (approx.)[1] | +0.71 (approx.)[1] | Permeability: Cl drives membrane permeability significantly more than F. |
| Polarizability | Very Low (Hard) | High (Soft) | Binding: Cl engages in strong dispersion forces (hydrophobic pockets); F relies on electrostatic interactions. |
The "Goldilocks" Lipophilicity Zone
-
Metformin (No Halogen): LogP ~ -1.43 (Hydrophilic, transporter-dependent).
-
Phenformin (Phenethyl): LogP ~ 0.8 (Lipophilic, enters mitochondria -> Lactic Acidosis risk).
-
Strategy: Substitution with Fluorine allows for a modest increase in lipophilicity to improve passive diffusion without reaching the mitochondrial toxicity threshold associated with highly lipophilic (Chloro ) analogs.
Case Studies: Biological Implications[2][3][4][5]
Case A: Antimalarial Efficacy (Proguanil Analogs)
Target: Dihydrofolate Reductase (DHFR)
Proguanil is a prodrug that cyclizes in vivo to Cycloguanil.[1][2] The para-substitution on the phenyl ring is critical for binding to the DHFR enzyme.
-
Chloro-Proguanil (Standard): The p-Cl substituent fits perfectly into a hydrophobic pocket of the plasmodial DHFR. The high polarizability of Chlorine facilitates strong Van der Waals interactions with hydrophobic residues (e.g., Leu, Ile).
-
Fluoro-Proguanil (Alternative): While metabolically stable, the p-F analog often shows reduced potency (2-5x lower). The Fluorine atom is too small and lacks the polarizability to fully occupy the hydrophobic pocket, leading to a "loose fit" and lower binding affinity (
).
Verdict: Chlorine wins for binding affinity in large hydrophobic pockets.[1]
Case B: Antidiabetic Safety (Metformin Analogs)
Target: AMPK Activation & Mitochondrial Complex I
-
Chloro-Analogs: Adding a chlorophenyl group (as in Chloroguanide) dramatically increases LogP.[1] While this improves cellular entry, it also increases accumulation in the mitochondrial matrix. This accumulation inhibits Complex I too strongly, stalling the Krebs cycle and forcing anaerobic respiration
Lactic Acidosis . -
Fluoro-Analogs: Trifluoromethyl (
) or mono-fluoro substitution increases metabolic stability (blocking P450 hydroxylation) and improves oral bioavailability compared to Metformin, but maintains a lower LogP than Chloro-analogs.
Verdict: Fluorine wins for safety and metabolic tuning in chronic metabolic disease treatments.[1]
Experimental Workflows
Protocol 1: General Synthesis of Halogenated Biguanides
Rationale: This method uses the acid-catalyzed fusion of dicyandiamide with the appropriate halo-aniline hydrochloride. It is robust and self-validating via melting point and NMR.[1]
Materials:
-
Dicyandiamide (1.0 eq)[1]
-
4-Fluoroaniline or 4-Chloroaniline (1.0 eq)
-
Concentrated HCl (1.0 eq)[1]
-
Solvent: 2-Methoxyethanol or Water/Ethanol mix.[1]
Step-by-Step:
-
Salt Formation: Dissolve the halo-aniline in ethanol. Add conc. HCl dropwise at 0°C to precipitate the Aniline
HCl salt.[1] Filter and dry.[1][2] -
Fusion: Mix Aniline
HCl and Dicyandiamide in a round-bottom flask. -
Reflux: Heat the mixture in 2-Methoxyethanol at 140°C for 4–6 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a clear solution, then precipitate the product.
-
-
Isolation: Cool to room temperature. Filter the white crystalline solid.[1][2]
-
Purification: Recrystallize from hot water or isopropanol.
-
Validation:
- (DMSO-d6): Look for the disappearance of aniline protons and appearance of broad biguanide NH peaks (6.8–7.2 ppm).
-
Melting Point: Chloro-derivatives typically have higher MPs than Fluoro-derivatives due to stronger intermolecular forces.[1]
Visualization: Synthesis & SAR Logic[1][6]
Caption: Decision tree for halogen selection based on pharmacological limitations. Red path favors Chlorine for potency; Blue path favors Fluorine for pharmacokinetics.
Protocol 2: Lipophilicity Determination (Shake-Flask Method)
Rationale: Computational LogP (cLogP) is often inaccurate for highly basic biguanides due to protonation states.[1] Experimental determination is mandatory.
-
Preparation: Prepare mutually saturated phases of n-Octanol and Phosphate Buffer (pH 7.4).
-
Dissolution: Dissolve the halogenated biguanide in the buffer phase (
). -
Equilibration: Add an equal volume of octanol. Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure the concentration of the drug in the aqueous phase (
) using UV-Vis spectroscopy (absorbance max ~230-240 nm). -
Calculation:
Expectation: Chloro-analogs will show 3-5x higher partitioning into octanol than Fluoro-analogs.[1]
Conclusion
The choice between Fluoro- and Chloro-substitution on a biguanide scaffold dictates the molecule's fate.
-
Choose Chlorine when your primary goal is maximizing receptor affinity in hydrophobic pockets (e.g., antimicrobial/antimalarial applications), accepting the risk of higher toxicity.
-
Choose Fluorine when optimizing for chronic administration (e.g., diabetes), where metabolic stability and a moderate lipophilicity profile are required to prevent mitochondrial toxicity.
For modern drug development, the Fluoro- pathway is increasingly preferred to navigate the strict safety margins required by regulatory bodies, whereas Chloro- remains a powerful tool for acute infectious disease targets.
References
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Sweeney, D., Raymer, M., & Lockwood, T. (2003). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents.[1][3][4] Biochemical Pharmacology. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
Hardie, D. G. (2008).[1] AMPK: a key regulator of energy balance.[1] Nature Reviews Molecular Cell Biology. Link
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
[1][2][3]
Executive Summary: Immediate Action Card
Strict Adherence Required: 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a halogenated nitrogenous compound.[1] Improper disposal poses significant risks of aquatic toxicity and formation of toxic combustion byproducts (HF, HCl, NOx).
| Critical Check | Action Directive |
| Drain Disposal | STRICTLY PROHIBITED. Do not pour aqueous solutions down the sink. |
| Waste Stream | Classify as Halogenated Organic Solid/Liquid . |
| Incompatibility | Segregate from Strong Oxidizers (e.g., nitrates, perchlorates) and Strong Alkalis .[2] |
| Spill Response | Do not dry sweep. Use wet wiping or HEPA vacuum to prevent dust generation. |
| Final Fate | High-temperature incineration with flue gas scrubbing (for HF/HCl capture). |
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this compound is the foundation of a self-validating safety protocol.
-
Chemical Name: 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride[3]
-
Chemical Class: Halogenated Phenyl Biguanide Salt
-
CAS Number: Note: Specific isomer CAS numbers vary by vendor (e.g., 2267-49-4 is often cited for the 3-fluoro analog). Always verify the CAS on your specific container's Certificate of Analysis (CoA).
-
Molecular Formula: C₈H₉ClFN₅[3] · HCl
GHS Hazard Classification (Derived from Analogous Biguanides)
Based on structural analogs like Chlorhexidine and PHMB (Polyhexamethylene biguanide), this compound requires handling with the following assumptions in the absence of specific toxicity data:
-
Acute Aquatic Toxicity (Category 1): Biguanides are membrane-active agents known to be highly toxic to aquatic life.
-
Skin & Eye Irritation (Category 2/2A): The hydrochloride salt form is acidic and irritating to mucous membranes.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory irritation (H335).
Waste Segregation Logic
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride waste streams to ensure regulatory compliance.
Detailed Disposal Procedures
Solid Waste (Pure Compound)
Objective: Complete thermal destruction without releasing halogenated toxins.
-
Containment: Collect solid waste in a sealable, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Clearly label as "Hazardous Waste - Toxic Solid - Halogenated." List the full chemical name. Do not use abbreviations.
-
Disposal Path: Transfer to a licensed hazardous waste contractor for High-Temperature Incineration .
-
Technical Note: The incinerator must be equipped with a scrubber system (e.g., alkaline wash) to neutralize Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion.
-
Liquid Waste (Solutions & Mother Liquors)
Objective: Prevent aquatic contamination.
-
Solvent Compatibility:
-
Organic Solvents: Combine with compatible halogenated waste streams (e.g., dichloromethane, chloroform).
-
Aqueous Solutions: Do NOT adjust pH indiscriminately. Biguanides can precipitate or form sticky polymers at high pH. Collect "as is" in a dedicated carboy.
-
-
Container: Use HDPE carboys (Jerricans). Ensure the cap is vented if there is any risk of off-gassing (unlikely with this stable salt, but good practice).
-
Labeling: Label as "Hazardous Waste - Toxic Liquid - Halogenated."
Contaminated Packaging (Empties)
Objective: Remove residual dust hazard.
-
Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Methanol or Water/Ethanol mix).
-
Rinsate Disposal: Collect all rinsate into the Liquid Hazardous Waste container (see 4.2). Do not pour rinsate down the drain.
-
Defacing: Deface the original label. Mark "EMPTY" and dispose of the container as standard lab trash (if glass/plastic) or glass waste, depending on local regulations.
Emergency Spill Response Mechanism
Accidental release requires a calm, calculated response to prevent aerosolization of the hydrochloride salt.
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for managing accidental spills of biguanide salts.
Operational Protocol for Spills:
-
Evacuate & Ventilate: If the spill is significant (>10g) or airborne dust is visible, evacuate the immediate area and allow HVAC systems to clear the air for 15 minutes.
-
PPE Donning: Wear a fit-tested N95 or P100 respirator. The hydrochloride salt is a respiratory irritant.[4] Double-glove with nitrile.
-
Wet Method: Cover the spill with paper towels dampened with water or ethanol. This prevents dust generation.[5][6][1][7][8]
-
Collection: Scoop the wet material into a hazardous waste bag or jar.
-
Surface Decontamination: Wipe the surface with a dilute detergent solution. Collect all wipes as hazardous waste.
Regulatory & Compliance Context
US EPA (RCRA)
While 1-(3-Chloro-4-fluorophenyl)biguanide is not explicitly "P-listed" or "U-listed," it must be characterized by the generator.
-
Characteristic: Toxic (if TCLP fails, though unlikely for this specific solid).
-
Generator Knowledge: Due to the known aquatic toxicity of the biguanide class, the generator must declare it as hazardous to prevent environmental release.
European Waste Catalogue (EWC)
-
Suggested Code: 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
Sigma-Aldrich. (n.d.). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Product Sheet & Safety Information. Retrieved from
-
Thermo Fisher Scientific. (2016).[5] Safety Data Sheet: 1-(3-Chlorophenyl)biguanide hydrochloride. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Polyhexamethylene biguanide hydrochloride (PHMB) - Aquatic Toxicity Data. Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. green-mountainchem.com [green-mountainchem.com]
- 3. 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Navigating the Safe Handling of 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride. This document moves beyond a simple checklist, offering a technical narrative grounded in established safety protocols to ensure both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a solid powder that presents several key hazards demanding rigorous control measures. A thorough risk assessment is the foundational step before any handling of this compound.[1]
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation upon contact.
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.
A comprehensive hazard assessment should be conducted to identify specific risks related to the planned procedures, including the quantities being used and the potential for dust generation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific tasks to be performed.[1][2] The following table outlines the recommended PPE for handling 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against dust particles and potential splashes.[3] Standard safety glasses are insufficient; chemical splash goggles are required. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against incidental contact with this compound.[3][4] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect the skin from accidental contact.[3][4] |
| Respiratory Protection | Dust Mask (N95 or higher) | A NIOSH-approved N95 or higher-rated dust mask is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
dot
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the safe handling of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride.
Preparation:
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize the potential for dust dispersion.[5][6]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the designated area.
-
Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[5]
Handling the Solid Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid any actions that could generate dust.
-
Transfer: Gently transfer the weighed powder to the reaction vessel or container.
-
Cleaning: After use, decontaminate any equipment that has come into contact with the compound.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.
Minor Spill (Contained within the fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If it is safe to do so, prevent the spread of the powder.
-
Cleanup:
-
Decontamination: Decontaminate the area and any equipment used for cleanup.
Major Spill (Outside of a contained area):
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and the appropriate emergency response personnel for your institution.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
dot
Caption: Spill Response Plan for the Compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride and any contaminated materials is a critical final step in the handling process. All chemical waste disposal must adhere to local, state, and federal regulations.[11][12][13]
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste, including excess compound, contaminated weighing paper, gloves, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride."[11]
Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.[11]
-
Waste Pickup: Arrange for a hazardous waste pickup through your institution's established procedures.
-
Do Not:
References
-
Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. [Link]
-
WorkSafe UK. (2025, May 20). How to Choose the Right PPE for COSHH Hazards. [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
University of Texas at Austin. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. [Link]
-
Emory University Environmental Health and Safety Office. (n.d.). Hazardous Chemical Standard Operating Procedures (SOP) Template. [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
University of California, Santa Barbara. (2012, December 14). Carbon (powder and activated) - Standard Operating Procedure. [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]
-
PharmaState Academy. (2017, December 15). SOP For Storage, Handling and Transport Of Hazardous Chemical. [Link]
-
CPL. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
University of North Carolina at Chapel Hill Environmental, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. [Link]
Sources
- 1. worksafe.uk.com [worksafe.uk.com]
- 2. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. ehso.emory.edu [ehso.emory.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. westlab.com [westlab.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
